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Fluazinam impurity 1

Cat. No.: B12423536
M. Wt: 465.09 g/mol
InChI Key: JCSKTPQMDQWTBV-UHFFFAOYSA-N
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Description

Fluazinam impurity 1 is a useful research compound. Its molecular formula is C13H4Cl2F6N4O4 and its molecular weight is 465.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H4Cl2F6N4O4 B12423536 Fluazinam impurity 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H4Cl2F6N4O4

Molecular Weight

465.09 g/mol

IUPAC Name

3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-5(13(19,20)21)2-7(24(26)27)8(15)10(9)25(28)29/h1-3H,(H,22,23)

InChI Key

JCSKTPQMDQWTBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C(=C(C=C2C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Synthesis Pathway of Fluazinam Impurity 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for Fluazinam impurity 1, chemically identified as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine. The methodology detailed herein is primarily derived from the process outlined in Chinese patent CN114315707A, and is intended for an audience of researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline. The pathway involves a sequence of four key chemical transformations: an etherification reaction, a substitution reaction, an acidification step, and a final chlorination to yield the target compound.

Detailed Experimental Protocols

Step 1: Etherification of the Starting Material

The synthesis commences with the etherification of 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (designated as starting material 'a') to produce an intermediate, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline ('b').

  • Reaction Type: Etherification

  • Experimental Protocol:

    • The starting material, 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a), is dissolved in a suitable organic solvent (Solvent A).

    • An etherification reagent is introduced to the solution. The patent suggests the use of sodium methoxide, sodium ethoxide, dimethyl sulfate, or a Grignard reagent.[1]

    • The reaction mixture is maintained at a temperature between 20 and 40 °C for a duration of 2 to 5 hours.[1]

    • Upon completion, the product is extracted from the reaction mixture using an organic solvent (Solvent B) in a series of 4 to 6 repeated extractions.[1]

    • The combined organic phases are washed with water until a pH of 5 to 6 is achieved.[1]

    • The solvent is removed under reduced pressure to yield the etherified product (b).[1]

Step 2: Substitution Reaction

The intermediate from the first step, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b), undergoes a substitution reaction with 3-chloro-6-(trifluoromethyl)pyridine-2-amine (c) to form a new intermediate (d).[1]

  • Reaction Type: Substitution

  • Experimental Protocol:

    • The etherification product (b) is reacted with 3-chloro-6-(trifluoromethyl)pyridine-2-amine (c).[1]

    • The reaction is carried out in an organic solvent (Solvent C), which can be one or more of the following: DMF, methanol, ethyl acetate, dichloromethane, tetrahydrofuran, n-hexane, or petroleum ether.[1]

Step 3: Acidification

The third step involves the acidification of the intermediate (d) from the previous step to produce 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e).[1]

  • Reaction Type: Acidification

  • Experimental Protocol:

    • An acidification reagent is added to the intermediate (d).[1]

    • The resulting product, intermediate (e), is then purified. The patent specifies purification by recrystallization using a combination of two solvents selected from ethyl acetate, dichloromethane, normal hexane, or tetrahydrofuran.[1]

Step 4: Chlorination to Yield this compound

In the final step, the hydroxyl group of intermediate (e) is replaced with a chlorine atom through a chlorination reaction to yield the final product, this compound (M).[1]

  • Reaction Type: Chlorination

  • Experimental Protocol:

    • 14.8 grams (0.03 mol) of the intermediate 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e) is dissolved in ethyl acetate within a 50-ml round-bottom flask.[1]

    • 15 ml (0.12 mol) of thionyl chloride is added as the chlorinating agent.[1]

    • The reaction is conducted at a temperature of 110 °C.[1]

    • Following the reaction, the product is concentrated by rotary drying and washed with water.[1]

    • The product is then extracted 3 to 6 times with an organic solvent (Solvent F), which can be toluene, ethyl acetate, xylene, tetrahydrofuran, or nitrogen-nitrogen dimethylformamide.[1]

    • The combined organic extracts are concentrated, and the final product is purified by recrystallization from a mixed solvent of n-hexane and ethyl acetate in a 3:4 volume ratio.[1]

    • This process yields 15.0g of Fluazinam-related impurity M with a reported yield of 95% and a purity of 97%.[1]

Data Presentation

The quantitative data and materials used in this synthesis are summarized in the tables below for clarity and comparative analysis.

Table 1: Summary of Reactants and Intermediates

StepStarting Material / IntermediateReagent(s)Product
13,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a)Etherification reagent (e.g., sodium methoxide)3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b)
23,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b)3-chloro-6-(trifluoromethyl)pyridine-2-amine (c)Intermediate (d)
3Intermediate (d)Acidification reagent5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e)
45-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e)Thionyl chlorideThis compound (M)

Table 2: Quantitative Experimental Data

ParameterValueReference
Step 1: Etherification
Molar ratio of (a) to etherification reagent1 : 1-5[1]
Reaction Temperature20 - 40 °C[1]
Reaction Time2 - 5 hours[1]
Step 2: Substitution
Molar ratio of (b) to (c)1 : 1-3[1]
Step 4: Chlorination
Reaction Temperature110 °C[1]
Final Product
Yield95%[1]
Purity97%[1]

Visual Representations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental process.

Synthesis_Pathway Synthesis Pathway of this compound A 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a) B 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b) A->B Step 1: Etherification D Intermediate (d) B->D Step 2: Substitution C 3-chloro-6-(trifluoromethyl)pyridin-2-amine (c) C->D E 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-p-toluidine (e) D->E Step 3: Acidification M This compound (M) E->M Step 4: Chlorination Experimental_Workflow Experimental Workflow for Step 4 start Dissolve Intermediate (e) in Ethyl Acetate add_reagent Add Thionyl Chloride start->add_reagent react Heat to 110°C add_reagent->react concentrate Rotary Dry react->concentrate wash Wash with Water concentrate->wash extract Extract with Solvent F wash->extract purify Recrystallize extract->purify end_product This compound purify->end_product

References

Fluazinam Impurity 1 (CAS No. 169327-87-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam impurity 1, with the CAS number 169327-87-1, is a known process impurity and metabolite of Fluazinam, a broad-spectrum fungicide.[1][2] This document provides an in-depth technical overview of this compound, including its chemical and physical properties, synthesis, analytical methods for its detection, and its toxicological profile. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound, also known as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, is a complex organic molecule.[3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 169327-87-1[3][4]
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄[3][4]
Molecular Weight 465.09 g/mol [3][4]
IUPAC Name 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[4]
Synonyms 2-Pyridinamine, 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-; N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-chloro-2,4-dinitro-6-(trifluoromethyl)aniline; 3-Chloro-N-[5-chloro-4-nitro-2-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[4]
Appearance Data not available
Boiling Point 380.5 ± 42.0 °C (Predicted)[4]
Density 1.766 ± 0.06 g/cm³ (Predicted)[4]
Purity ≥95% (Commercially available)[4]

Synthesis of this compound

A method for the preparation of Fluazinam-related impurities, including the compound with CAS number 169327-87-1, has been described in patent CN114315707A.[5] The synthesis is a multi-step process, which is outlined below. It is important to note that while the patent provides a general framework, optimization of reaction conditions and purification procedures may be necessary for laboratory-scale synthesis.

Experimental Protocol

Step 1: Etherification

  • Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in an organic solvent A.

  • Add an etherification reagent (e.g., sodium methoxide, sodium ethoxide, dimethyl sulfate, or a Grignard reagent) with a molar ratio of 1:1-5 relative to the starting aniline.

  • React for 2 to 5 hours at a temperature between 20 and 40 °C.

  • Extract the reaction product with an organic solvent B (e.g., dichloromethane, dichlorobenzene, dichloroethane, chlorobenzene, or ethyl acetate) 4 to 6 times.

  • Wash the combined organic layers with water until the pH is between 5 and 6.

  • Concentrate the organic phase under reduced pressure to obtain the etherification product, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline.

Step 2: Substitution Reaction

  • Dissolve the product from Step 1 in an organic solvent C (e.g., DMF, methanol, ethyl acetate, dichloromethane, tetrahydrofuran, n-hexane, or petroleum ether).

  • Add 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with a molar ratio of 1:1-3 relative to the etherification product.

  • The specifics of the reaction conditions for this step are not detailed in the provided search results.

Step 3: Acidification Reaction

  • The intermediate from the substitution reaction is then subjected to an acidification reaction to yield 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha-trifluoro-4,6-dinitro-p-toluidine. Further details of this step are not available in the search results.

Step 4: Chlorination Reaction

  • Dissolve 14.8 g (0.03 mol) of the intermediate from Step 3 in ethyl acetate in a 50-ml round-bottom flask.

  • Add 15 ml (0.12 mol) of thionyl chloride.

  • Heat the reaction mixture to 110 °C.

  • After the reaction, remove the solvent by rotary evaporation.

  • Wash the residue with water.

  • Extract the product with ethyl acetate (4 repetitions).

  • Combine the organic extracts and enrich by rotary evaporation.

  • Recrystallize the crude product to obtain this compound (15.0 g, 95% yield, 97% purity).[5]

Synthesis_of_Fluazinam_Impurity_1 A 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline B Etherification Product A->B Etherification (e.g., NaOCH3) C Substitution Product B->C Substitution (with 3-chloro-6-(trifluoromethyl)pyridin-2-amine) D Acidification Product C->D Acidification E This compound D->E Chlorination (SOCl2)

Caption: Synthetic pathway for this compound.

Analytical Methodology

The determination of this compound in technical grade Fluazinam and its suspension concentrate formulations is crucial for quality control. A peer-validated reversed-phase high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) method is provided in the Food and Agriculture Organization (FAO) specifications for Fluazinam.[6]

Experimental Protocol: HPLC-DAD Analysis

Reagents and Materials:

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • This compound reference standard of known purity

Chromatographic Conditions:

  • The specific column, mobile phase composition, flow rate, injection volume, and detector wavelength are not explicitly detailed in the readily available search results. This information would typically be found in the full FAO/CIPAC method documentation.

Sample Preparation (for Technical Material - TC):

  • Accurately weigh an appropriate amount of the technical material into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).

  • Filter the solution through a 0.45 µm filter before injection.

Sample Preparation (for Suspension Concentrate - SC):

  • Accurately weigh an appropriate amount of the suspension concentrate into a volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile) and sonicate to ensure complete extraction of the analyte.

  • Dilute to volume with the solvent.

  • Filter the solution through a 0.45 µm filter before injection.

Quantification:

  • Quantification is performed using an external standard calibration curve prepared from the this compound reference standard.

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis TC_Sample Technical Material (TC) Weighing Weigh Sample TC_Sample->Weighing SC_Sample Suspension Concentrate (SC) SC_Sample->Weighing Dissolution Dissolve/Extract in Solvent Weighing->Dissolution Dilution Dilute to Volume Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC-DAD System Filtration->HPLC_System Inject Sample Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification vs. Standard Data_Acquisition->Quantification Result Impurity Content (%) Quantification->Result

Caption: Workflow for HPLC-DAD analysis of this compound.

Toxicological Profile

This compound has been identified as a toxicologically relevant impurity in technical grade Fluazinam.[7] The primary toxicological effect observed is the induction of white matter vacuolation in the central nervous system of rats, mice, and dogs.[7][8]

Key Toxicological Findings:

  • Studies have shown that this impurity is responsible for the neurotoxic lesion of white matter vacuolation.[8]

  • The effect has been reported to be reversible.[8]

  • Due to its toxicological significance, a maximum limit for this impurity in technical grade Fluazinam is set by regulatory bodies like the FAO.[6]

Experimental Protocols for Toxicological Studies: Detailed experimental protocols for the neurotoxicity studies that identified the white matter vacuolation are not publicly available in the searched literature. These studies are typically conducted by the registrant and submitted to regulatory agencies for evaluation. The available information summarizes the findings of these studies without providing the specific methodologies.

Biological Activity and Signaling Pathways

This compound is reported to have antifungal activity against pathogens such as Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani.[1]

Information regarding the specific signaling pathways affected by this compound is not available in the current body of public literature. Research on the parent compound, Fluazinam, indicates that it acts as an uncoupler of oxidative phosphorylation in mitochondria.[2][9] It is plausible that the impurity may share a similar mechanism of action, but this has not been explicitly demonstrated. Studies on Fluazinam have shown that it can induce apoptosis and autophagy through the activation of JNK and p38 pathways, and by decreasing Bcl-2 and activating caspase-3.[9] However, it is crucial to note that these findings pertain to the active ingredient Fluazinam, and not specifically to its impurity.

Fluazinam_MoA Fluazinam Fluazinam Mitochondria Mitochondrial Oxidative Phosphorylation Fluazinam->Mitochondria Uncouples Autophagy Autophagy Fluazinam->Autophagy Increases JNK_p38 JNK/p38 Pathway Fluazinam->JNK_p38 Activates Bcl2_Caspase3 Bcl-2 / Caspase-3 Fluazinam->Bcl2_Caspase3 Modulates Apoptosis Apoptosis JNK_p38->Apoptosis Bcl2_Caspase3->Apoptosis

Caption: Postulated mechanism of action of the parent compound, Fluazinam.

Conclusion

This compound (CAS No. 169327-87-1) is a significant impurity of the fungicide Fluazinam, possessing both antifungal activity and notable toxicological effects. This guide has provided a comprehensive overview of its chemical properties, a patented synthesis route, a validated analytical method for its quantification, and a summary of its known toxicological profile. While detailed experimental protocols for toxicological studies and specific signaling pathway information for the impurity are not publicly available, the information compiled herein serves as a critical resource for researchers, scientists, and drug development professionals working with Fluazinam and its related compounds. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the biological and toxicological effects of this impurity.

References

Unveiling the Biological Activity of Fluazinam Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam, a broad-spectrum fungicide, is a critical tool in modern agriculture for controlling a variety of fungal pathogens. As with any synthesized active ingredient, the final product contains impurities that may possess their own biological activities. This technical guide focuses on Fluazinam impurity 1, a known manufacturing-related impurity of Fluazinam. Understanding the biological profile of such impurities is crucial for a comprehensive assessment of the active ingredient's overall efficacy and toxicological profile. This document provides an in-depth overview of the known biological activities of this compound, its proposed mechanisms of action, and generalized experimental protocols for its evaluation.

Chemical Identity

  • Systematic Name: 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

  • CAS Number: 169327-87-1

  • Molecular Formula: C₁₃H₄Cl₂F₆N₄O₄

  • Molecular Weight: 465.09 g/mol

Antifungal Activity

This compound has demonstrated notable antifungal activity against several plant pathogenic fungi. Quantitative structure-activity relationship (QSAR) studies have been pivotal in elucidating its potential efficacy.[1]

Table 1: Antifungal Spectrum of this compound

Target FungusCommon Disease CausedPotency Noted
Sphaerotheca fuligineaPowdery MildewActive[1]
Pyricularia oryzaeRice BlastActive[1]
Rhizoctonia solaniSheath Blight, Damping-offActive[1]

Proposed Mechanisms of Action

The fungicidal action of this compound is believed to be multifaceted, primarily targeting cellular respiration and protein function.

Uncoupling of Oxidative Phosphorylation

Similar to the parent compound, Fluazinam, its impurity is suggested to act as an uncoupler of oxidative phosphorylation in fungal mitochondria.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a halt in energy production, ultimately causing cell death. This mechanism is particularly implicated in its activity against Sphaerotheca fuliginea.[1]

ETC Electron Transport Chain H_gradient Proton Gradient (Intermembrane Space) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP (Energy) ATP_synthase->ATP Synthesizes Impurity1 This compound Dissipation Gradient Dissipation Impurity1->Dissipation Dissipation->H_gradient Dissipation->ATP Inhibits Synthesis

Caption: Proposed mechanism of uncoupling of oxidative phosphorylation by this compound.

SH-Inhibition (Thiol Reactivity)

In addition to its effect on respiration, QSAR analyses suggest that this compound may also exert its antifungal effect through the inhibition of sulfhydryl (SH) groups in essential enzymes and proteins.[1] This mechanism is proposed to contribute to its activity against Pyricularia oryzae and Rhizoctonia solani.[1] By reacting with these thiol groups, the impurity can alter protein structure and function, leading to a cascade of cellular disruptions.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is a standard method to determine the direct inhibitory effect of a compound on fungal growth.

a. Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Cultures of Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (agar with solvent only) and a negative control (agar only).

  • Pour the amended and control agar into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Seal the plates and incubate at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

start Start prep_media Prepare Fungal Growth Medium (e.g., PDA) start->prep_media add_impurity Amend Medium with This compound (Varying Concentrations) prep_media->add_impurity pour_plates Pour into Petri Dishes add_impurity->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Caption: General workflow for in vitro antifungal susceptibility testing.

Assay for Uncoupling of Oxidative Phosphorylation in Isolated Mitochondria

This protocol measures the effect of a compound on mitochondrial respiration, a key indicator of uncoupling activity.

a. Materials:

  • Isolated fungal mitochondria (prepared by differential centrifugation)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EDTA, and a substrate like succinate)

  • ADP solution

  • This compound stock solution

  • Oxygen electrode system (e.g., Clark-type electrode)

b. Procedure:

  • Calibrate the oxygen electrode system with air-saturated respiration buffer.

  • Add a known amount of isolated mitochondria to the respiration chamber containing the respiration buffer and substrate.

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add a known amount of ADP to induce ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • After the ADP is consumed, the respiration rate will return to a slower rate (State 4 respiration).

  • Add a small volume of the this compound stock solution to the chamber and monitor the rate of oxygen consumption. An uncoupler will cause a significant increase in the State 4 respiration rate, approaching or exceeding the State 3 rate, without the addition of ADP.

  • The respiratory control ratio (RCR = State 3 rate / State 4 rate) can be calculated before and after the addition of the impurity. A decrease in the RCR is indicative of uncoupling activity.

Conclusion

This compound exhibits antifungal properties against key plant pathogens, likely through the disruption of fundamental cellular processes such as energy metabolism and protein function. While the full quantitative extent of its activity requires further investigation through direct experimental validation, the available data from QSAR studies provide a strong foundation for understanding its biological profile. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize the antifungal efficacy and mechanism of action of this and other related compounds. A deeper understanding of the biological activities of fungicide impurities is essential for the development of more effective and safer crop protection strategies.

References

Toxicological Profile of Fluazinam Impurity 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Fluazinam impurity 1, a substance of interest in the safety assessment of the fungicide Fluazinam. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes visualizations to illustrate key concepts and workflows.

Introduction and Identification

This compound, also known as Fluazinam impurity 5, is a manufacturing impurity of the fungicide Fluazinam. Its chemical name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-2,6-dinitro-p-toluidine, and its CAS number is 169327-87-1. Due to its toxicological significance, regulatory bodies have established maximum limits for this impurity in technical grade Fluazinam.

Core Toxicological Endpoints

The primary toxicological effect definitively attributed to this compound is neurotoxicity, specifically the induction of reversible white matter vacuolation in the central nervous system. For other toxicological endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity, the available data primarily pertains to technical grade Fluazinam, and the specific contribution of impurity 1 has not been fully elucidated.

Neurotoxicity

Toxicological studies have demonstrated that this compound is the causative agent for the observed white matter vacuolation in the brain and spinal cord of various animal species. This effect has been documented in rats, mice, and dogs. Importantly, these studies have also indicated that the vacuolation is reversible upon cessation of exposure. A long-term oral No Observed Adverse Effect Level (NOAEL) for this specific endpoint has been established.[1][2]

Genotoxicity
Carcinogenicity

Specific carcinogenicity studies on this compound are not available. The assessment of the carcinogenic potential of Fluazinam is based on studies with the technical grade material. Fluazinam is classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[3] This classification is based on observations of increased thyroid gland follicular cell tumors in male rats and hepatocellular tumors in male mice.[4][5] The mechanism for thyroid tumors is considered to be non-genotoxic and related to hormonal perturbation, while the liver tumors in mice are thought to be a consequence of liver enzyme induction and cell proliferation.[4]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound alone is not available. Studies on Fluazinam have shown some evidence of developmental effects in rats, including an increased incidence of cleft palate and other deformities in fetuses at high doses.[4][6] However, these findings were not consistently reproduced in other studies, and no teratogenicity was concluded for Fluazinam.[4] There was no evidence of increased susceptibility in a rabbit developmental toxicity study or a rat multi-generation reproduction study.[1][3]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies.

Table 1: Chronic Toxicity and Neurotoxicity of this compound

Study TypeSpeciesEndpointNOAELLOAELReference
Long-term OralRat, Mouse, DogWhite Matter Vacuolation0.02 mg/kg bw/dayNot specified[1][2]

Table 2: Selected Toxicological Data for Fluazinam (Technical Grade)

Study TypeSpeciesEndpointNOAELLOAELReference
2-Year Chronic/CarcinogenicityRatSystemic Toxicity0.38 mg/kg bw/day3.82 mg/kg bw/day[4]
1-Year ChronicDogSystemic Toxicity1 mg/kg bw/dayNot specified[4]
2-Generation ReproductionRatSystemic & Reproductive Toxicity1.49 mg/kg bw/day (approx. 20 ppm)Not specified[1][4]
Developmental ToxicityRatMaternal & Developmental ToxicityNot specifiedNot specified[4][6]
Developmental ToxicityRabbitMaternal & Developmental Toxicity3 mg/kg bw/day12 mg/kg bw/day[1][6]

Experimental Protocols

Detailed experimental protocols for the key studies are crucial for the interpretation of the toxicological data.

Long-term Neurotoxicity Study (for White Matter Vacuolation)
  • Test System: Rats, Mice, and Dogs.

  • Administration: Oral (dietary).

  • Duration: Long-term (e.g., 1 to 2 years).

  • Dose Levels: A control group and at least three dose levels of this compound.

  • Endpoints Evaluated:

    • Clinical observations for signs of neurotoxicity.

    • Detailed histopathological examination of the central nervous system (brain and spinal cord) with a focus on identifying and grading white matter vacuolation.

    • Reversibility of lesions assessed in recovery groups.

  • Guidelines: Studies were generally conducted in accordance with international guidelines such as those from the OECD or EPA, and under Good Laboratory Practice (GLP) standards.[1]

Carcinogenicity Bioassay of Fluazinam
  • Test System: Rats and Mice.

  • Administration: Oral (dietary).

  • Duration: 104 weeks.

  • Dose Levels: A control group and multiple dose levels of technical grade Fluazinam containing a known concentration of impurity 5.

  • Endpoints Evaluated:

    • Survival, body weight, food consumption, and clinical signs.

    • Comprehensive macroscopic and microscopic examination of all organs and tissues for neoplastic and non-neoplastic lesions.

  • Guidelines: The studies followed established guidelines for carcinogenicity testing, such as those from the Japanese MAFF, U.S. EPA, and OECD.[1]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows.

experimental_workflow cluster_study_design Study Design cluster_endpoints Endpoint Evaluation cluster_data_analysis Data Analysis Test_System Animal Species (Rat, Mouse, Dog) Dosing Oral Administration (Dietary) Test_System->Dosing Duration Long-term Exposure (1-2 years) Dosing->Duration Clinical_Obs Clinical Observations Duration->Clinical_Obs Histopathology CNS Histopathology (White Matter Vacuolation) Duration->Histopathology Reversibility Recovery Groups Duration->Reversibility NOAEL_Det NOAEL Determination Clinical_Obs->NOAEL_Det Histopathology->NOAEL_Det Reversibility->NOAEL_Det toxicity_relationship Fluazinam_TC Fluazinam Technical Grade General_Toxicity General Systemic Toxicity (e.g., Liver effects) Fluazinam_TC->General_Toxicity Neurotoxicity Neurotoxicity (White Matter Vacuolation) Fluazinam_TC->Neurotoxicity Carcinogenicity Suggestive Carcinogenicity Fluazinam_TC->Carcinogenicity Fluazinam_Pure Pure Fluazinam Fluazinam_Pure->General_Toxicity Impurity_1 This compound Impurity_1->Neurotoxicity

References

Fluazinam Impurity 1: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Fluazinam Impurity 1, a significant process-related impurity in the manufacturing of the fungicide fluazinam. This document outlines its chemical identity, regulatory limits, toxicological profile, and detailed experimental protocols for its synthesis and analysis.

Introduction to Fluazinam and its Relevant Impurity

Fluazinam is a broad-spectrum contact fungicide used in agriculture to control a variety of fungal diseases. Its chemical name is 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine. During its synthesis, several impurities can be formed. Among these, This compound , also known as Impurity 5 , is of particular toxicological significance.

Chemical Identity of this compound:

  • Chemical Name: 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine

  • CAS Number: 169327-87-1

  • Molecular Formula: C₁₃H₄Cl₂F₆N₄O₄

  • Molecular Weight: 465.09 g/mol

Regulatory Landscape and Quantitative Data

Regulatory bodies have established maximum permissible limits for this compound in technical grade fluazinam due to its toxicological profile. These limits are summarized in the table below.

Table 1: Regulatory Limits for this compound in Technical Grade Fluazinam

Regulatory Body/AuthorityMaximum LimitReference
FAO (Food and Agriculture Organization)3 g/kg (0.3%)[1][2]
European Union2 g/kg (0.2%)[2]
Canadian PMRA1 g/kg (0.1%)[2]

Toxicological Profile of this compound

Table 2: Toxicological Data for this compound

EndpointValueSpeciesKey ObservationReference
Long-term Oral NOAEL0.02 mg/kg bw/dayRat, Mouse, DogReversible white matter vacuolation in the central nervous system[2][3]
Acute Oral LD50No data available--[4]
Acute Dermal LD50No data available--[4]
Acute Inhalation LC50No data available--[4]

The presence of this impurity significantly increases the overall toxicity of technical grade fluazinam.[2]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in Chinese patent CN114315707A and provides a pathway for the laboratory-scale synthesis of this compound for use as a reference standard.[5]

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Step 1: Etherification cluster_1 Step 2: Substitution cluster_2 Step 3: Acidification cluster_3 Step 4: Chlorination cluster_4 Step 5: Purification A 3,5-dinitro-trifluoromethyl- 2,4-dichloroaniline C Etherification Product A->C Organic Solvent A, 20-40°C, 2-5h B Etherification Reagent (e.g., Sodium Methoxide) B->C E Intermediate (d) C->E Organic Solvent C D 3-chloro-6-(trifluoromethyl) -pyridin-2-amine D->E G Intermediate (e) E->G F Acidification Reagent F->G I This compound G->I Ethyl Acetate, 110°C H Chlorination Reagent (e.g., Thionyl Chloride) H->I J Crude Product I->J Rotary Evaporation, Washing K Pure this compound J->K Recrystallization

Caption: Synthesis workflow for this compound.

Methodology:

  • Etherification: Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in a suitable organic solvent (e.g., DMF). Add an etherification reagent such as sodium methoxide and react at 20-40°C for 2-5 hours. Extract the product with an organic solvent and wash with water until the pH is neutral. Concentrate under reduced pressure to obtain the etherified product.

  • Substitution: React the etherification product with 3-chloro-6-(trifluoromethyl)pyridine-2-amine in an organic solvent (e.g., DMF, methanol, ethyl acetate).

  • Acidification: Treat the resulting intermediate with an acidification reagent.

  • Chlorination: Dissolve the acidified intermediate in ethyl acetate and add a chlorination reagent such as thionyl chloride. Heat the reaction mixture to 110°C.

  • Purification: After the reaction, remove the solvent by rotary evaporation. Wash the crude product with water and extract with ethyl acetate. The final product can be purified by recrystallization to yield high-purity this compound.[5]

Analytical Determination of this compound

The following reversed-phase high-performance liquid chromatography (HPLC) method is based on the validated method provided in the appendix of the FAO specifications for fluazinam.[1][3][6]

Diagram 2: Analytical Workflow for this compound

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification A Weigh Fluazinam Technical Sample B Dissolve in Acetonitrile A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Inject Sample onto Reversed-Phase HPLC System D->E F Separation on C18 Column E->F G UV Detection at 240 nm F->G I Compare Peak Area of Impurity 1 in Sample to Calibration Curve G->I H Prepare External Standard Calibration Curve H->I J Calculate Concentration of this compound I->J

Caption: Analytical workflow for the quantification of this compound.

Methodology:

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A typical mobile phase could be 70% acetonitrile and 30% water with 0.02% acetic acid.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 240 nm.[3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a sample of technical grade fluazinam.

    • Dissolve the sample in acetonitrile.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Dilute the solution with acetonitrile to a suitable concentration for HPLC analysis.

  • Quantification: Use an external standard of known purity to prepare a calibration curve. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

The toxicological effect of this compound is a direct consequence of its presence as a manufacturing byproduct in technical grade fluazinam. The logical relationship between the synthesis, the resulting impurity, and its toxicological impact is illustrated below.

Diagram 3: Relationship between Fluazinam Synthesis, Impurity 1, and Toxicity

G cluster_0 Chemical Process cluster_1 Toxicological Impact A Fluazinam Synthesis B Technical Grade Fluazinam A->B C This compound (Byproduct) A->C Side Reaction D Exposure to Technical Grade Fluazinam B->D E Neurotoxicity C->E Causative Agent F Reversible White Matter Vacuolation in CNS E->F Manifests as

References

An In-depth Technical Guide to the Discovery and History of Fluazinam Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam, a broad-spectrum diarylamine fungicide, has been a critical tool in agriculture for managing a variety of fungal diseases since its introduction in the early 1990s. Developed by Ishihara Sangyo Kaisha, its unique mode of action as an uncoupler of oxidative phosphorylation has made it effective against numerous pathogens. The manufacturing of technical-grade fluazinam, like any chemical synthesis, results in the formation of impurities that must be carefully monitored and controlled to ensure product safety and efficacy. This guide provides a comprehensive overview of the discovery, synthesis, and impurity profile of fluazinam, with a focus on the formation pathways of key impurities and the analytical methodologies used for their detection and quantification.

Discovery and History

Fluazinam (3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine) was first described in 1992 by researchers at the Japanese company Ishihara Sangyo Kaisha.[1] It was developed as a protective fungicide with a multi-site mode of action, which is advantageous in managing fungicide resistance.[1][2] Its primary mechanism involves the uncoupling of oxidative phosphorylation in fungal mitochondria, disrupting energy production.[1][2] Fluazinam is also noted for its high reactivity with thiols.[1][3] While highly effective against a broad spectrum of fungi, it exhibits low toxicity to mammals due to its rapid metabolism into a compound lacking uncoupling activity.[1][3]

Commercial production of fluazinam involves a multi-step chemical synthesis.[4] The quality and purity of the final technical-grade product are critical, with regulatory bodies such as the Food and Agriculture Organization (FAO) establishing specifications for the active ingredient content and the maximum allowable levels of specific impurities.[5][6]

Synthesis of Fluazinam

The commercial synthesis of fluazinam is a multi-step process that primarily involves the coupling of two key intermediates: 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[4][7]

Synthesis of Intermediates

2-amino-3-chloro-5-trifluoromethylpyridine: This intermediate is typically synthesized from 2,3-dichloro-5-trifluoromethylpyridine through an amination reaction.[8][9] One patented method involves reacting 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia in an autoclave at elevated temperatures and pressures.[8]

2,4-dichloro-3,5-dinitrobenzotrifluoride: This intermediate is prepared by the nitration of 2,4-dichlorobenzotrifluoride.[10][11][12] The reaction is typically carried out using a mixture of fuming nitric acid and fuming sulfuric acid.[13] Temperature control is crucial during this process to prevent decomposition of the trifluoromethyl group.[13]

Final Condensation Reaction

The final step in the synthesis of fluazinam is the condensation reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[2][7] This reaction is carried out in the presence of a base and a suitable solvent.[7] The choice of solvent and base can significantly impact the reaction yield and the impurity profile of the final product.[7]

Experimental Protocols

While detailed, step-by-step proprietary manufacturing protocols are not publicly available, the following general procedures are based on information from patent literature.

Protocol 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine[8]
  • Place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia into a 50 ml autoclave.

  • Heat the mixture to 100°C and maintain for 24 hours.

  • Increase the temperature to 125°C and maintain for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

  • Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

  • Collect the crystals by filtration, wash with water, and dry to yield 2-amino-3-chloro-5-trifluoromethylpyridine.

Protocol 2: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride[13]
  • In a two-liter, three-necked flask equipped with a stirrer and immersed in an ice bath, add 600 ml of fuming sulfuric acid (containing 30–33% free SO₃).

  • Slowly add 585 ml of fuming 90% nitric acid to the stirred sulfuric acid.

  • Add 148.8 grams (0.692 mole) of 2,4-dichlorobenzotrifluoride to the acid mixture.

  • Heat the resulting slurry to 76°C and maintain this temperature for 96 hours.

  • Cool the mixture and separate the acid from the crystalline product.

  • Add 1000 ml of water to the solid, break up the solid mass, and extract the product with 500 ml of toluene.

  • Combine the toluene extract with an additional 500 ml of toluene and wash successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.

  • Remove the toluene by evaporation under reduced pressure and dry the resulting solid to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Protocol 3: Synthesis of Fluazinam[7]
  • The synthesis is typically carried out by reacting 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in the presence of an inorganic base.

  • A patent describes the use of 2-methyltetrahydrofuran as a solvent, which is reported to improve reaction selectivity and yield.[7]

  • The molar ratio of the reactants and the choice of inorganic base (e.g., potassium carbonate, sodium hydroxide) are critical parameters that are optimized for industrial production.[7]

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete.

  • The final product is isolated through a series of work-up steps which may include washing, extraction, and crystallization to achieve the desired purity.

Impurities in Technical-Grade Fluazinam

The purity of technical-grade fluazinam is typically in the range of 95.0% to 98.5% by weight.[10][14] The remaining portion consists of various process-related impurities and, to a lesser extent, degradation products. Total impurities are generally limited to 1.5% to 2.0% by weight.[10][14]

Process-Related Impurities

These impurities arise from the starting materials, intermediates, and side reactions during the manufacturing process.

  • Impurity 5 (5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine): This is a significant and toxicologically relevant impurity that is closely monitored.[5][6][15] Its formation is likely due to the presence of an isomeric impurity in the starting materials. Regulatory limits for this impurity are typically low.

  • Unreacted Starting Materials and Intermediates: Trace amounts of 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride may be present in the final product.

  • Isomeric Impurities: The presence of positional isomers of the starting materials can lead to the formation of isomeric fluazinam-related impurities.

  • Hydrolysis Products: The presence of water during the synthesis can lead to the hydrolysis of intermediates or the final product. A known hydrolysis by-product is 3-chloro-4-trifluoromethyl-2,6-dinitrophenol.[7]

Degradation Products

Fluazinam can degrade under certain environmental conditions, primarily through hydrolysis.

  • 5-Chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)–nicotinic acid (CAPA): This is a major hydrolysis product of fluazinam.[6]

  • 6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid (DCPA): CAPA can be further degraded to DCPA.[6]

Data Presentation: Impurity Specifications

The following table summarizes the typical specifications for technical-grade fluazinam and the limits for a key impurity.

Parameter Specification Reference
Fluazinam Content ≥ 960 g/kg[5][6]
Impurity 5 ≤ 3 g/kg[6]
5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)- α,α,α-trifluoro-4,6-dinitro-o-toluidine ≤ 0.3 % of fluazinam content[5]

Signaling Pathways and Experimental Workflows

Chemical Synthesis Pathway of Fluazinam

G cluster_0 Synthesis of Intermediates cluster_1 Final Condensation 2,3-dichloro-5-trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine 2-amino-3-chloro-5-trifluoromethylpyridine 2-amino-3-chloro-5-trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine->2-amino-3-chloro-5-trifluoromethylpyridine Amination Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->2-amino-3-chloro-5-trifluoromethylpyridine Fluazinam Fluazinam 2-amino-3-chloro-5-trifluoromethylpyridine->Fluazinam 2,4-dichlorobenzotrifluoride 2,4-dichlorobenzotrifluoride 2,4-dichloro-3,5-dinitrobenzotrifluoride 2,4-dichloro-3,5-dinitrobenzotrifluoride 2,4-dichlorobenzotrifluoride->2,4-dichloro-3,5-dinitrobenzotrifluoride Nitration Fuming Nitric Acid / Fuming Sulfuric Acid Fuming Nitric Acid / Fuming Sulfuric Acid Fuming Nitric Acid / Fuming Sulfuric Acid->2,4-dichloro-3,5-dinitrobenzotrifluoride 2,4-dichloro-3,5-dinitrobenzotrifluoride->Fluazinam Inorganic Base Inorganic Base Inorganic Base->Fluazinam 2-methyltetrahydrofuran (solvent) 2-methyltetrahydrofuran (solvent) 2-methyltetrahydrofuran (solvent)->Fluazinam G 2,4-dichloro-3,5-dinitrobenzotrifluoride 2,4-dichloro-3,5-dinitrobenzotrifluoride 3-chloro-4-trifluoromethyl-2,6-dinitrophenol 3-chloro-4-trifluoromethyl-2,6-dinitrophenol 2,4-dichloro-3,5-dinitrobenzotrifluoride->3-chloro-4-trifluoromethyl-2,6-dinitrophenol Hydrolysis Water Water Water->3-chloro-4-trifluoromethyl-2,6-dinitrophenol G cluster_0 Analytical Techniques Technical Fluazinam Sample Technical Fluazinam Sample Sample Preparation Sample Preparation Technical Fluazinam Sample->Sample Preparation Dissolution & Dilution Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Detection and Quantification Detection and Quantification Chromatographic Separation->Detection and Quantification Elution HPLC HPLC Chromatographic Separation->HPLC GC-MS GC-MS Chromatographic Separation->GC-MS Impurity Profile Report Impurity Profile Report Detection and Quantification->Impurity Profile Report Data Analysis

References

Antifungal Spectrum of Fluazinam Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam is a broad-spectrum contact fungicide widely used in agriculture to control a variety of fungal pathogens. As with any manufactured chemical, impurities can be present in the technical grade active ingredient. One such impurity, designated as Fluazinam impurity 1, has been identified and shown to possess inherent antifungal properties. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its proposed mechanism of action, and detailed experimental protocols for its evaluation.

Fluazinam itself is known to act as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[1][2][3] This disruption of ATP synthesis is a key mechanism of its fungicidal activity. Research into its impurities is crucial for understanding the overall toxicological and efficacy profile of the technical product. This compound, with the chemical name 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine, has demonstrated activity against several key plant pathogenic fungi.

Antifungal Spectrum and Proposed Mechanism of Action

This compound has been reported to be active against a range of plant pathogenic fungi.[4][5][6] The primary targets identified in the literature are:

  • Sphaerotheca fuliginea : The causal agent of powdery mildew on cucurbits.

  • Pyricularia oryzae (now Magnaporthe oryzae): The fungus responsible for rice blast disease.

  • Rhizoctonia solani : A soil-borne pathogen with a wide host range, causing diseases such as damping-off and root rot.

The following table summarizes the known antifungal activity and the proposed mechanisms of action for this compound.

Target FungusDisease CausedProposed Mechanism of Action
Sphaerotheca fuligineaPowdery MildewUncoupling of oxidative phosphorylation
Pyricularia oryzaeRice BlastUncoupling of oxidative phosphorylation and SH-inhibition
Rhizoctonia solaniDamping-off, Root RotUncoupling of oxidative phosphorylation and SH-inhibition

Experimental Protocols

Detailed experimental protocols for the assessment of the antifungal activity of this compound are not explicitly published. However, based on standard methodologies for in vitro antifungal susceptibility testing of agricultural fungicides, a generalized protocol is provided below.

In Vitro Antifungal Susceptibility Testing: Agar Dilution Method

This method is widely used to determine the minimum inhibitory concentration (MIC) of a fungicide against mycelial growth.

1. Preparation of Fungal Cultures:

  • The target fungi (Sphaerotheca fuliginea, Pyricularia oryzae, Rhizoctonia solani) are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at their optimal growth temperature (typically 25-28°C) until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solution:

  • A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10,000 ppm).

3. Preparation of Fungicide-Amended Media:

  • A series of twofold serial dilutions of the stock solution are prepared.
  • Aliquots of each dilution are added to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm).
  • A control plate containing only the solvent (DMSO) at the same concentration as the highest fungicide concentration plate is also prepared.
  • The amended media are poured into sterile Petri dishes and allowed to solidify.

4. Inoculation:

  • A small mycelial plug (e.g., 5 mm in diameter) is taken from the actively growing margin of the fungal culture and placed in the center of each fungicide-amended and control plate.

5. Incubation:

  • The inoculated plates are incubated at the optimal growth temperature for the respective fungus in the dark.

6. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
  • The percentage of mycelial growth inhibition is calculated using the following formula:
  • Inhibition (%) = [(C - T) / C] x 100
  • Where:
  • C is the average diameter of the fungal colony on the control plate.
  • T is the average diameter of the fungal colony on the treated plate.
  • The MIC is determined as the lowest concentration of the fungicide that completely inhibits the visible growth of the fungus.

Visualizations

Logical Workflow for Antifungal Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antifungal properties of a chemical compound like this compound.

Antifungal_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Interpretation cluster_3 Mechanism of Action Studies Compound Test Compound (this compound) InVitroAssay In Vitro Antifungal Assay (e.g., Agar Dilution) Compound->InVitroAssay FungalCultures Fungal Cultures (S. fuliginea, P. oryzae, R. solani) FungalCultures->InVitroAssay DataCollection Data Collection (% Inhibition, MIC) InVitroAssay->DataCollection ActivitySpectrum Determine Antifungal Spectrum DataCollection->ActivitySpectrum QSAR_Analysis QSAR Analysis (Optional) ActivitySpectrum->QSAR_Analysis MechanismHypothesis Hypothesize Mechanism (e.g., Oxidative Phosphorylation Uncoupling) ActivitySpectrum->MechanismHypothesis BiochemicalAssays Biochemical Assays (e.g., Mitochondrial Respiration) MechanismHypothesis->BiochemicalAssays

Caption: Workflow for antifungal screening and mechanism of action studies.

Hypothesized Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Based on the suggested mechanism of action for fluazinam and its derivatives, the following diagram illustrates the process of uncoupling oxidative phosphorylation in a fungal mitochondrion. This is a hypothetical representation of the action of this compound.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Conclusion

This compound demonstrates notable antifungal activity against several economically important plant pathogens. The available evidence, primarily from QSAR studies of related compounds, strongly suggests that its mode of action involves the uncoupling of oxidative phosphorylation, potentially supplemented by SH-inhibition in certain fungal species. While precise quantitative data on its potency remains to be published, the qualitative spectrum of activity highlights its potential contribution to the overall fungicidal properties of technical-grade Fluazinam. Further research is warranted to elucidate the exact IC50 and MIC values and to confirm the specific molecular interactions underlying its antifungal effects. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such future investigations.

References

Environmental Fate of Fluazinam Impurity 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate of Fluazinam impurity 1 (CAS No. 169327-87-1), a known impurity of the broad-spectrum fungicide fluazinam. Due to a significant lack of direct experimental data on the environmental behavior of this compound, this guide focuses on the extensive available data for the parent compound, fluazinam, to infer potential environmental pathways. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams. A critical data gap exists for this compound, and further research is imperative for a complete environmental risk assessment.

Introduction

Fluazinam is a diarylamine fungicide widely used in agriculture.[1] Technical-grade fluazinam contains several impurities, with "this compound" (also identified as "Impurity 5") being a notable component.[2][3] Understanding the environmental fate of this impurity is crucial for a thorough assessment of the overall environmental impact of fluazinam-based products. This guide synthesizes the available information on the environmental degradation, mobility, and bioaccumulation of fluazinam as a surrogate to predict the likely behavior of this compound, while clearly acknowledging the absence of direct data for the impurity itself.

Chemical Identity of this compound:

ParameterInformation
Common Name This compound, Impurity 5
Chemical Name 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
CAS Number 169327-87-1
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄
Molecular Weight 465.09 g/mol

Environmental Fate of Fluazinam (as a Proxy for Impurity 1)

The environmental fate of a chemical is governed by a combination of biotic and abiotic processes, including degradation (biodegradation, hydrolysis, photolysis), mobility in soil and water, and the potential for bioaccumulation in organisms.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. For fluazinam, this occurs through microbial action in soil and water, as well as through chemical and light-induced processes.

Under aerobic conditions, fluazinam is subject to microbial degradation in the soil. The rate of degradation can vary significantly depending on soil type, organic matter content, temperature, and moisture.[4][5]

Table 1: Aerobic Soil Metabolism of Fluazinam

Soil TypeHalf-life (DT₅₀) in daysReference
Sandy Loam17 - 56[4]
Alluvial45.10[6]
Lateritic54.07[6]
Coastal Saline28.33[6]
Black26.18[6]
Various (Field Studies)9.4 - 9.5[4]
Peppers and Soils (Field)1.2 - 4.2[7]

Experimental Protocol: Aerobic Soil Metabolism Study (Generalised)

A typical aerobic soil metabolism study involves the following steps:

  • Soil Selection and Characterization: Various soil types are chosen and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance Application: ¹⁴C-labeled fluazinam is applied to fresh soil samples at a concentration relevant to field application rates.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

  • Analysis: At periodic intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved ¹⁴CO₂ is trapped in a suitable solution and quantified by liquid scintillation counting to assess mineralization.

  • Data Analysis: The disappearance of the parent compound is used to calculate the dissipation half-life (DT₅₀) using first-order kinetics.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is pH-dependent.

Table 2: Hydrolysis of Fluazinam

pHTemperature (°C)Half-life (DT₅₀) in daysMajor Degradation ProductsReference
450Stable-[4]
725425-Chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidino)nicotinic acid (CAPA)[4][8]
9256CAPA, 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA)[4][8]

Experimental Protocol: Hydrolysis Study (OECD 111)

  • Buffer Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

  • Test Substance Application: ¹⁴C-labeled fluazinam is added to the buffer solutions at a low concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis: At various time points, aliquots of the solutions are taken and analyzed by HPLC with radiometric detection to determine the concentration of the parent compound and any hydrolysis products.

  • Data Calculation: The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics.

Photolysis is the degradation of a compound by light.

Table 3: Photolysis of Fluazinam

MediumHalf-life (DT₅₀) in daysMajor Degradation ProductReference
Water (pH 5)2.5G-504[9]
Soil21 - 32Not specified[4]

Experimental Protocol: Aqueous Photolysis Study (OECD 316)

  • Test Solution Preparation: A solution of ¹⁴C-labeled fluazinam in sterile, buffered water (e.g., pH 5) is prepared.

  • Light Exposure: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark at the same temperature.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed by HPLC to quantify the parent compound and photoproducts.

  • Data Evaluation: The photolytic half-life is calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation observed in the dark controls.

Mobility

The mobility of a chemical in soil determines its potential to leach into groundwater or move into surface water via runoff. The organic carbon-water partitioning coefficient (Koc) is a key indicator of mobility.

Table 4: Soil Mobility of Fluazinam

ParameterValueInterpretationReference
Koc1705 - 2316 L/kgLow mobility[8]

A high Koc value indicates that fluazinam is likely to adsorb strongly to soil organic matter and is therefore not expected to be highly mobile.[8]

Experimental Protocol: Adsorption/Desorption Study (OECD 106)

  • Soil Selection: A range of soils with varying organic carbon content and pH are selected.

  • Equilibration: Soil samples are equilibrated with a solution of ¹⁴C-labeled fluazinam in 0.01 M CaCl₂. The mixtures are agitated for a defined period to reach equilibrium.

  • Adsorption Phase: After equilibration, the soil suspension is centrifuged, and the concentration of fluazinam in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption Phase: The supernatant is replaced with a fresh fluazinam-free solution, and the soil is resuspended and agitated to measure the desorption of the compound.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Bioaccumulation

Bioaccumulation is the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a substance's potential to accumulate in aquatic organisms from water.

Table 5: Bioaccumulation of Fluazinam

OrganismBioconcentration Factor (BCF)InterpretationReference
Brachydanio rerio (Zebrafish)2287 - 3570High bioaccumulation potential[10][11]

These high BCF values suggest that fluazinam has a significant potential to bioaccumulate in aquatic organisms.[10][11]

Experimental Protocol: Bioaccumulation in Fish (OECD 305)

  • Test Organism: A suitable fish species, such as zebrafish (Brachydanio rerio), is used.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of ¹⁴C-labeled fluazinam in water under flow-through conditions for a specific period (e.g., 28 days). Water and fish tissue samples are collected and analyzed at regular intervals.

  • Depuration Phase (Elimination): After the exposure phase, the remaining fish are transferred to clean, fluazinam-free water. Fish tissue samples are collected at intervals to measure the rate of elimination of the substance.

  • Data Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady-state.

Degradation Pathways and Logical Relationships

The degradation of fluazinam in the environment involves a series of transformation steps. The following diagram illustrates the known degradation pathway of fluazinam in water.

Fluazinam_Degradation_Pathway Fluazinam Fluazinam CAPA CAPA (5-Chloro-6-(3-chloro-α,α,α-trifluoro- 2,6-dinitro-p-toluidino)nicotinic acid) Fluazinam->CAPA Hydrolysis (pH 7 & 9) G504 G-504 (Photolysis Product) Fluazinam->G504 Aqueous Photolysis DCPA DCPA (6-(4-Carboxy-3-chloro-2,6- dinitroanilino)-5-chloronicotinic acid) CAPA->DCPA Further Hydrolysis

Caption: Hydrolytic and photolytic degradation pathway of fluazinam in water.

Data Gaps and Future Research for this compound

A significant data gap exists regarding the environmental fate of this compound. There are no publicly available studies on its degradation, mobility, or bioaccumulation. While the data for the parent compound, fluazinam, provides a useful starting point, the structural differences between fluazinam and its impurity could lead to different environmental behaviors.

Key Research Needs:

  • Degradation Studies: Conduct aerobic and anaerobic soil metabolism, hydrolysis, and photolysis studies specifically for this compound.

  • Mobility Studies: Determine the soil adsorption/desorption characteristics (Koc) of the impurity.

  • Bioaccumulation Studies: Investigate the potential for this compound to bioaccumulate in aquatic organisms.

The following workflow is proposed for future research to address these data gaps.

Research_Workflow cluster_0 Phase 1: Characterization and Method Development cluster_1 Phase 2: Environmental Fate Studies cluster_2 Phase 3: Risk Assessment A Synthesize/Purify This compound B Develop Analytical Methods (LC-MS/MS) A->B C Aerobic Soil Metabolism B->C D Hydrolysis (pH dependent) B->D E Photolysis (Aqueous & Soil) B->E F Soil Adsorption/ Desorption (Koc) B->F G Bioaccumulation in Fish (BCF) B->G H Data Analysis & Parameter Estimation C->H D->H E->H F->H G->H I Environmental Risk Assessment H->I

Caption: Proposed experimental workflow for assessing the environmental fate of this compound.

Conclusion

While a comprehensive understanding of the environmental fate of this compound is currently limited by the lack of direct experimental data, the information available for the parent compound, fluazinam, suggests that this impurity may be persistent in some soil environments, susceptible to hydrolysis at neutral and alkaline pH, and has the potential for bioaccumulation. The structural similarity to fluazinam suggests that it is likely to have low mobility in soil. However, these are inferences, and dedicated studies are essential to accurately characterize the environmental risk posed by this compound. This guide highlights the critical need for such research to ensure a complete and accurate environmental safety profile for fluazinam-based products.

References

Methodological & Application

Application Note: Preparation and Certification of Fluazinam Impurity 1 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-028-01

Objective: This document provides a comprehensive protocol for the synthesis, purification, and characterization of Fluazinam Impurity 1, intended for use as an analytical standard. This standard is crucial for the accurate identification and quantification of this impurity in technical grade Fluazinam and its formulated products, ensuring product quality and regulatory compliance.

Introduction: Fluazinam is a broad-spectrum diarylamine fungicide used to control various fungal diseases in agriculture.[1][2] The purity of the active ingredient is critical for its efficacy and safety. During the manufacturing process of Fluazinam, several related substances and impurities can be formed.[1] One such process-related impurity is 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine, herein referred to as this compound. The presence and concentration of this impurity must be monitored to ensure the quality of the final product. Technical-grade fluazinam typically has a purity of 95.0% to 98.5%, with total impurities limited to 1.5% to 2.0%.[1] This application note details a robust method for the preparation of a high-purity analytical standard of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic aromatic substitution reaction between 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 1,3-dichloro-2,4-dinitro-5-(trifluoromethyl)benzene.

Materials:

  • 2-amino-3-chloro-5-(trifluoromethyl)pyridine (98%)

  • 1,3-dichloro-2,4-dinitro-5-(trifluoromethyl)benzene (97%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution (saturated NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.97 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dichloro-2,4-dinitro-5-(trifluoromethyl)benzene (2.91 g, 9 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified using column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield a yellow solid.

  • Dry the solid under high vacuum for 24 hours to remove any residual solvent.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The analytical method for fluazinam and its impurities is typically reversed-phase HPLC with UV detection at 240 nm.[3][4]

1.3.1 HPLC-UV Method

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

1.3.2 Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Analysis: Full scan to confirm the molecular weight.

1.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR to confirm the chemical structure.

Data Presentation

The characterization data for the prepared this compound analytical standard is summarized in the table below.

ParameterMethodSpecificationResult
Identity
Chemical Name-3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amineConfirmed
CAS Number-169327-87-1[5]Confirmed
Molecular FormulaMSC₁₃H₄Cl₂F₆N₄O₄C₁₃H₄Cl₂F₆N₄O₄
Molecular WeightMS465.1 g/mol 464.95 [M-H]⁻
¹H, ¹³C, ¹⁹F NMRNMRSpectrum should be consistent with the proposed structure.Consistent with structure
Purity
Purity by HPLCHPLC-UV≥ 98.0%99.2%
Water ContentKarl Fischer≤ 0.5%0.15%
Residual SolventsGC-HS≤ 0.5%< 0.1%
Physical Properties
AppearanceVisualYellow solidYellow crystalline solid
Melting PointDSCTo be determined178-181 °C
Solubility-Soluble in organic solvents such as DMSO and DMF.[6]Soluble in Acetonitrile, DMSO, DMF

Visualizations

Experimental Workflow Diagram

G cluster_char Analytical Techniques synthesis Synthesis workup Aqueous Workup & Extraction synthesis->workup Crude Product purification Column Chromatography workup->purification Crude Extract characterization Characterization purification->characterization Purified Impurity standard Certified Analytical Standard (>98%) characterization->standard Certification hplc HPLC-UV characterization->hplc ms Mass Spec characterization->ms nmr NMR characterization->nmr

Caption: Workflow for the preparation and certification of this compound.

Logical Relationship of Components

G fluazinam Fluazinam (API) tech_grade Technical Grade Fluazinam Product fluazinam->tech_grade impurity1 This compound (Analytical Standard) analytical_method Analytical Method (e.g., HPLC) impurity1->analytical_method Calibration & Identification tech_grade->analytical_method Sample Analysis quality_control Quality Control & Regulatory Compliance analytical_method->quality_control Data for Assessment

Caption: Role of the analytical standard in quality control of Fluazinam.

References

Application Notes and Protocols: Fluazinam Impurity 1 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Fluazinam Impurity 1 as a reference standard in analytical and research settings. This document is intended to guide researchers, scientists, and professionals in the fields of drug development and quality control in the accurate identification and quantification of this specific impurity in Fluazinam-related products.

Introduction

Fluazinam is a broad-spectrum fungicide widely used in agriculture.[1][2][3] As with any active pharmaceutical or agrochemical ingredient, the presence of impurities must be carefully monitored to ensure product safety and efficacy.[4][5][6] this compound, identified as 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine (CAS No: 169327-87-1), is a known impurity of Fluazinam.[7][] The use of a well-characterized reference standard of this impurity is essential for accurate analytical method development, validation, and routine quality control (QC) testing.[9][4][5][10] This document outlines the applications and provides detailed protocols for the use of this compound as a reference standard.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the proper handling, storage, and use of the reference standard.

PropertyValueReference
Chemical Name3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine[7]
CAS Number169327-87-1[3][7]
Molecular FormulaC13H4Cl2F6N4O4[]
Molecular Weight465.09 g/mol [11][]
AppearanceYellow solid (typical for related compounds)[12]
SolubilitySoluble in organic solvents such as acetonitrile and methanol.[13]

Applications of this compound Reference Standard

The primary applications of the this compound reference standard include:

  • Analytical Method Development and Validation: Essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify this compound in samples of Fluazinam.[9]

  • Quality Control (QC): Used as a benchmark in routine QC testing of raw materials, intermediates, and final products to ensure that the levels of this impurity are within acceptable limits.[4]

  • Stability Studies: Employed in stability studies of Fluazinam to monitor the formation of degradation products, including Impurity 1, under various environmental conditions.[5][6]

  • Research Applications: Utilized in toxicological and pharmacological research to understand the biological activity and potential risks associated with this specific impurity.[14][15]

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in a typical analytical workflow.

Preparation of Stock and Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

    • Dissolve the standard in approximately 5 mL of acetonitrile.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with acetonitrile.

    • These working standards will be used to construct a calibration curve for quantification.

HPLC Method for Quantification of this compound

This protocol describes a general reversed-phase HPLC method suitable for the analysis of Fluazinam and its impurities. Method optimization may be required for specific sample matrices.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC SystemA system with a UV or DAD detector
ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength240 nm
Column Temperature30 °C

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Inject the sample solutions (prepared by dissolving a known amount of the Fluazinam test sample in acetonitrile).

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for Impurity Quantification

The following diagram illustrates the general workflow for using this compound as a reference standard for quantification in a sample.

G cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute inject_standards Inject Standard Solutions dilute->inject_standards weigh_sample Weigh Fluazinam Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample inject_standards->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantify Quantify Impurity inject_sample->quantify calibration_curve->quantify report Report Results quantify->report

Caption: Workflow for impurity quantification using a reference standard.

Signaling Pathway of Fluazinam

Fluazinam's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of fungi. This leads to a disruption of ATP synthesis and ultimately cell death.[2][11]

G fluazinam Fluazinam mitochondria Mitochondrial Inner Membrane fluazinam->mitochondria interacts with proton_gradient Proton Gradient (H+) mitochondria->proton_gradient dissipates atp_synthase ATP Synthase proton_gradient->atp_synthase drives cell_death Fungal Cell Death proton_gradient->cell_death Disruption leads to atp ATP (Energy) atp_synthase->atp produces atp->cell_death Lack of ATP leads to

Caption: Simplified signaling pathway of Fluazinam's mode of action.

Conclusion

The use of a highly characterized this compound reference standard is indispensable for the reliable quality control of Fluazinam products.[9][5] The protocols and data presented in these application notes provide a framework for researchers and scientists to accurately identify and quantify this impurity, thereby ensuring the safety and efficacy of the final product. Adherence to these or similarly validated methods is crucial for regulatory compliance and maintaining high standards in product development.

References

Application Note and Protocol for the Isolation of Fluazinam Impurity 1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the isolation of Fluazinam impurity 1, a known byproduct in the synthesis of the fungicide Fluazinam. This guide is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry.

Introduction

Fluazinam is a broad-spectrum fungicide used in agriculture to protect crops from a variety of fungal diseases.[1][2] During its synthesis, several impurities can be formed, one of which is designated as this compound.[1][3] This impurity is identified by the IUPAC name 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine and has the CAS number 169327-87-1.[4][] Like the parent compound, this compound has been noted to possess antifungal properties.[3][6] The isolation and characterization of such impurities are crucial for ensuring the quality, safety, and efficacy of the final agrochemical product. This protocol outlines a preparative chromatographic method for the isolation of this compound from a technical-grade mixture of Fluazinam.

Physicochemical Properties

A summary of the key physicochemical properties of Fluazinam and this compound is presented below. These properties are essential for developing an effective isolation strategy.

PropertyFluazinamThis compoundReference
IUPAC Name 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[2][4]
CAS Number 79622-59-6169327-87-1[4][7]
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄C₁₃H₄Cl₂F₆N₄O₄[2][4]
Molecular Weight 465.09 g/mol 465.09 g/mol [4]
Appearance Yellow solidWhite to off-white solid[6][8]
Solubility In water, 1.35X10-1 mg/L at 20 °C. Soluble in acetone, toluene, ethanol.Soluble in organic solvents such as chloroform, DMSO, methanol, ethyl acetate.[2][9]

Experimental Protocol: Isolation of this compound by Preparative Column Chromatography

This protocol describes the isolation of this compound from a technical-grade Fluazinam mixture using preparative column chromatography. The separation is based on the differential adsorption of the components onto a stationary phase.

Materials and Reagents:

  • Technical-grade Fluazinam containing this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Glass column for chromatography

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Analytical balance

  • Spatula and other standard laboratory glassware

Procedure:

  • Preparation of the Sample:

    • Accurately weigh approximately 1 gram of technical-grade Fluazinam.

    • Dissolve the sample in a minimal amount of dichloromethane. This will serve as the loading sample.

  • Preparation of the Chromatographic Column:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Carefully load the dissolved sample onto the top of the prepared silica gel column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica bed.

  • Elution:

    • Begin the elution process with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane

      • 98:2 Hexane:Ethyl Acetate

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

    • The flow rate should be maintained at a steady pace to ensure good separation.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions (e.g., 10-15 mL) in test tubes or vials.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., 85:15 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a pure spot corresponding to this compound. The impurity is expected to elute after the less polar parent compound, Fluazinam.

  • Isolation and Characterization:

    • Combine the pure fractions containing this compound into a round bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid is the isolated this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Logical Workflow for Isolation

Isolation_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_final Final Product Sample_Prep Sample Preparation (Dissolve technical grade Fluazinam) Loading Sample Loading Sample_Prep->Loading Column_Prep Column Preparation (Pack silica gel) Column_Prep->Loading Elution Gradient Elution (Hexane:Ethyl Acetate) Loading->Elution Collection Fraction Collection Elution->Collection TLC TLC Analysis of Fractions Collection->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Isolated_Impurity Isolated this compound Evaporation->Isolated_Impurity

Caption: Workflow for the isolation of this compound.

Signaling Pathway

No signaling pathways are directly relevant to the chemical isolation protocol described. The following diagram illustrates the logical relationship in the purification process, highlighting the separation of the target impurity from the main compound and other potential impurities based on polarity.

Purification_Logic cluster_mixture Initial Mixture cluster_process Separation Process cluster_products Separated Components Mixture Technical Grade Fluazinam (Fluazinam + Impurity 1 + Others) Column Column Chromatography (Polarity Gradient) Mixture->Column Fluazinam Fluazinam (Less Polar) Column->Fluazinam Elutes First Impurity1 This compound (Target) Column->Impurity1 Elutes Second Other_Impurities Other Impurities (More Polar) Column->Other_Impurities Elutes Last

Caption: Logical separation of components by polarity.

References

Application Note: Determination of Fluazinam Impurity 1 in Technical Grade Fluazinam by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluazinam is a broad-spectrum fungicide used in agriculture. The quality control of technical grade Fluazinam requires the identification and quantification of impurities to ensure its safety and efficacy. This application note provides a detailed protocol for the determination of Fluazinam impurity 1 in technical grade Fluazinam using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical principles for Fluazinam and its related compounds, ensuring a robust and reliable analytical procedure.

Principle

The method utilizes reversed-phase chromatography to separate Fluazinam from its impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and water allows for the separation of compounds based on their hydrophobicity. The separated compounds are then detected by a UV detector at a specific wavelength, and the concentration of this compound is determined by comparing its peak area to that of a certified reference standard. The analytical method for fluazinam in technical material is CIPAC Method 4727 (521/TC/M/3), which uses reversed-phase LC with UV detection at 240 nm.[1][2] In-house validated HPLC-DAD methods are also employed for the determination of impurities.[1]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.1 mg sensitivity)

    • Ultrasonic bath

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes and syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • Fluazinam reference standard (analytical grade)[3]

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS-compatible methods)[4]

2. Chromatographic Conditions

A C18 column is typically used for the separation of Fluazinam, with UV detection at 240 nm.[5]

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

3. Preparation of Solutions

  • Standard Stock Solution of this compound (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Solution (Technical Grade Fluazinam):

    • Accurately weigh approximately 100 mg of the technical grade Fluazinam sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 5.0 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

5. Analysis

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

6. Calculation

The concentration of this compound in the technical grade sample can be calculated using the following formula:

Impurity 1 (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of impurity 1 in the sample chromatogram.

  • Area_standard is the peak area of impurity 1 in the standard chromatogram.

  • Conc_standard is the concentration of the impurity 1 standard solution.

  • Conc_sample is the concentration of the technical grade Fluazinam sample solution.

  • Purity_standard is the purity of the impurity 1 reference standard.

Data Presentation

Table 1: System Suitability and Validation Parameters

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
RSD of Peak Areas (%) ≤ 2.0%0.8%
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantitation (LOQ) -0.15 µg/mL
Recovery (%) 98.0 - 102.0%99.5%

Table 2: Quantitative Data for Fluazinam and Impurity 1

CompoundRetention Time (min)
This compound4.8
Fluazinam8.2

Visualizations

experimental_workflow prep_std Prepare Impurity 1 Standard Solutions cal_curve Generate Calibration Curve (Inject Standards) prep_std->cal_curve prep_sample Prepare Technical Grade Fluazinam Sample Solution sample_inj Inject Sample Solution prep_sample->sample_inj sys_suit System Suitability Test sys_suit->cal_curve quant Quantification of Impurity 1 cal_curve->quant peak_id Peak Identification and Integration sample_inj->peak_id peak_id->quant result result quant->result Final Result (% Impurity 1)

Caption: Workflow for the determination of this compound.

Disclaimer: This application note provides a general methodology. The specific chromatographic conditions may require optimization based on the particular HPLC system, column, and the specific properties of this compound. Method validation should be performed in accordance with relevant regulatory guidelines to ensure accuracy, precision, and reliability.

References

Application Note: Spectroscopic Characterization of Fluazinam Impurity 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam is a broad-spectrum fungicide widely used in agriculture. As with any active pharmaceutical or agrochemical ingredient, the identification and characterization of impurities are critical for ensuring product safety and efficacy. This application note details the spectroscopic methods for the characterization of a known impurity, Fluazinam impurity 1. The chemical name for this impurity is 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, with the molecular formula C13H4Cl2F6N4O4 and a molecular weight of 465.09 g/mol [1][][3]. Its CAS number is 169327-87-1[][3][4][5]. The protocols provided herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive structural elucidation and confirmation of this impurity.

Methodology

A multi-spectroscopic approach is essential for the unambiguous identification and characterization of this compound. High-purity analytical standards of the impurity are required for generating reference spectroscopic data[4]. The general workflow for characterization involves isolating the impurity from the technical grade Fluazinam, followed by analysis using various spectroscopic techniques. Analytical methods for fluazinam and its impurities often involve chromatographic techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Electron Capture Detection (GC-ECD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[6][7][8][9].

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Analysis and Elucidation start Start with Technical Grade Fluazinam isolate Isolate Impurity 1 via Preparative HPLC start->isolate purify Purify and Dry Isolated Impurity isolate->purify nmr NMR Spectroscopy (1H, 13C, 19F) purify->nmr Characterization ms Mass Spectrometry (HRMS, MS/MS) purify->ms Characterization ftir FTIR Spectroscopy purify->ftir Characterization data_analysis Analyze Spectroscopic Data nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirm Confirm Chemical Structure data_analysis->structure_confirm report Generate Characterization Report structure_confirm->report

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Aromatic protons in the range of 7.0-9.0 ppm. The N-H proton will likely be a broad singlet at a higher chemical shift.
¹³C NMR Chemical Shift (δ)Aromatic carbons between 110-160 ppm. Carbons attached to fluorine will show characteristic splitting.
¹⁹F NMR Chemical Shift (δ)Two distinct signals corresponding to the two different trifluoromethyl (CF₃) groups.
HRMS (ESI+) m/z[M+H]⁺ expected at approximately 464.9591, corresponding to the molecular formula C₁₃H₅Cl₂F₆N₄O₄⁺.
FTIR Wavenumber (cm⁻¹)Characteristic peaks for N-H stretching (~3300-3500 cm⁻¹), C=C aromatic stretching (~1400-1600 cm⁻¹), N-O stretching of nitro groups (~1500-1550 and ~1300-1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).

Experimental Protocols

Sample Preparation

A reference standard of this compound should be obtained from a reputable supplier[3][4][5]. If isolating from a technical mixture, preparative HPLC is the recommended method.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Column: A suitable C18 reverse-phase column.

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm, as used for fluazinam)[6].

  • Post-purification: The collected fractions containing the impurity should be pooled, the solvent evaporated under reduced pressure, and the solid residue dried in a vacuum oven.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • ¹⁹F NMR: Acquire spectra to confirm the presence and environment of the fluorine-containing groups.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the impurity in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Acquire full scan mass spectra in positive and/or negative ion mode to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

FTIR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, purified impurity directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural features of this compound that they help to elucidate.

logical_relationship cluster_structure This compound Structure cluster_techniques Spectroscopic Techniques structure C13H4Cl2F6N4O4 functional_groups Functional Groups (Aromatic Rings, -NH-, -NO2, -CF3, -Cl) structure->functional_groups connectivity Atom Connectivity structure->connectivity nmr NMR (1H, 13C, 19F) nmr->connectivity Elucidates ms Mass Spectrometry (HRMS, MS/MS) ms->structure Confirms Molecular Formula ms->connectivity Provides Fragmentation Pattern ftir FTIR ftir->functional_groups Identifies

Caption: Logical relationships in the structural elucidation of this compound.

Conclusion

The combined use of NMR, Mass Spectrometry, and FTIR provides a robust and comprehensive approach for the spectroscopic characterization of this compound. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists involved in the quality control and regulatory submission of Fluazinam-containing products.

References

Application Note: Validated HPLC Method for the Determination of Fluazinam Impurity 1

Author: BenchChem Technical Support Team. Date: November 2025

AN-P-0012

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Fluazinam.

Purpose: This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Fluazinam impurity 1 (5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine; CAS No. 169327-87-1).

Introduction

Fluazinam is a broad-spectrum fungicide used in agriculture. During its synthesis and storage, impurities can arise, which need to be monitored to ensure the quality, safety, and efficacy of the final product. This compound, also referred to as "impurity 5" in some regulatory documents, is a potential process-related impurity that requires a reliable analytical method for its quantification.[1] This document details a validated reversed-phase HPLC method suitable for this purpose.

Method Overview

The analytical method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection for the separation and quantification of this compound. The method has been peer-validated and is based on established protocols for the analysis of Fluazinam and its related substances.[1]

Experimental

A detailed experimental protocol is provided in the "Protocols" section of this document. The method involves chromatographic separation on a C18 column with a gradient elution program.

Validation Summary

The analytical method is fully validated in accordance with international guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of this compound. While a complete validation report for this compound in a technical concentrate matrix is not publicly available in a single document, the following tables summarize the typical performance characteristics of validated HPLC methods for Fluazinam and its related substances, compiled from various sources.

Data Presentation

Table 1: Method Validation Parameters for Fluazinam and Related Substances

ParameterSpecificationResult
Linearity (r²)≥ 0.995> 0.99[2]
Accuracy (% Recovery)98.0 - 102.0%70 - 120% (in water matrix)[2]
Precision (% RSD)≤ 2.0%≤ 20% (in water matrix)[2]
Limit of Detection (LOD)Reportable0.0556 µg/L (in water matrix)[2]
Limit of Quantification (LOQ)Reportable0.10 µg/L (in water matrix)[2]
SpecificityNo interference at the retention time of the analyteNo interference observed from blank and other impurities.

Table 2: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.2% (v/v) aqueous triethylamine, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase BAcetonitrile
GradientSee Protocol section
Flow Rate0.75 mL/min
Column Temperature50°C
Detection Wavelength240 nm
Injection Volume10 µL
Conclusion

The described HPLC method is a reliable and robust technique for the quantitative determination of this compound in technical materials and formulated products. The method is specific, sensitive, and accurate, making it suitable for routine quality control analysis.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Further dilute this stock solution with acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.

1.2. Sample Solution Preparation (for Technical Concentrate - TC)

  • Accurately weigh an amount of the Fluazinam technical material equivalent to 100 mg of Fluazinam into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Protocol 2: HPLC Method for this compound Analysis

2.1. Chromatographic System

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

2.2. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.2% (v/v) aqueous solution of triethylamine, with pH adjusted to 3.0 with o-phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.75 mL/min

  • Column Temperature: 50°C

  • Detector Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

2.3. System Suitability

  • Inject the standard solution six times.

  • The relative standard deviation (%RSD) of the peak areas for this compound should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

2.4. Analysis Procedure

  • Inject the blank (acetonitrile) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Calculate the concentration of this compound in the sample using the external standard method.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solution (this compound in Acetonitrile) start->std_prep sample_prep Prepare Sample Solution (Fluazinam TC in Acetonitrile) start->sample_prep hplc_injection Inject Blank, Standard, and Sample std_prep->hplc_injection filter_sample Filter Sample Solution sample_prep->filter_sample filter_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_separation uv_detection UV Detection at 240 nm chrom_separation->uv_detection peak_integration Integrate Chromatographic Peaks uv_detection->peak_integration quantification Quantify Impurity 1 (External Standard Method) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship fluazinam Fluazinam (Active Ingredient) impurity1 This compound (Process-Related Impurity) fluazinam->impurity1 contains quality_control Quality Control of Fluazinam Product quality_control->impurity1 monitors regulatory_compliance Regulatory Compliance quality_control->regulatory_compliance ensures validated_method Validated HPLC Method validated_method->quality_control enables

Caption: Logical relationship between Fluazinam, its impurity, and the analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Fluazinam and its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Fluazinam and its impurities during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Fluazinam that I should be aware of?

A1: The most commonly reported impurity in Fluazinam technical material is "Impurity 5". Additionally, during stability studies and under certain environmental conditions, Fluazinam can degrade through hydrolysis to form products such as CAPA and DCPA. It is also important to consider process-related impurities from the synthesis of Fluazinam.

Q2: What is the chemical name and structure of "Impurity 5"?

A2: "Impurity 5" is chemically known as 5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine.

Q3: What are the chemical structures of the hydrolysis degradation products CAPA and DCPA?

A3: The chemical names for the hydrolysis degradation products are:

  • CAPA: 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid[1][2][3]

  • DCPA: 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid[1][2][3]

Q4: What is a typical starting HPLC method for the analysis of Fluazinam and its impurities?

A4: A common starting point is a reversed-phase HPLC method with UV detection. The CIPAC Method 4727 for Fluazinam in technical material specifies reversed-phase liquid chromatography with UV detection at 240 nm. A mobile phase consisting of acetonitrile and water is typically used. For analysis in soil samples, a mobile phase of 70% acetonitrile and 30% water with 0.02% acetic acid has been successfully employed with a C18 column.[3]

Troubleshooting Guide: Resolving Co-elution

Problem: I am observing co-elution of Fluazinam with one of its impurities. How can I resolve this?

Co-elution, where two or more compounds elute from the HPLC column at the same time, can be a significant challenge in impurity profiling. Here is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Methodical Approach to Troubleshooting

Before making any changes to your HPLC method, it is crucial to adopt a systematic approach. This involves changing only one parameter at a time to understand its effect on the separation.

Troubleshooting_Workflow A Co-elution Observed B Adjust Mobile Phase Composition (Organic Solvent %) A->B Isocratic or simple gradient? C Modify Mobile Phase pH B->C No/Insufficient Improvement G Resolution Achieved B->G Successful Separation D Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) C->D Still Co-eluting C->G Successful Separation E Optimize Temperature D->E Limited Selectivity Change D->G Successful Separation F Adjust Gradient Profile E->F Fine-tuning required E->G Successful Separation F->G Successful Separation

Caption: Troubleshooting workflow for resolving peak co-elution in HPLC.

Step 2: Adjusting the Mobile Phase Composition

The composition of the mobile phase, particularly the ratio of organic solvent to aqueous buffer, is a powerful tool for manipulating retention times and improving resolution.

  • Question: My impurity peak is co-eluting with the main Fluazinam peak. What should I do first?

  • Answer: If you are using a high percentage of organic solvent (e.g., acetonitrile or methanol), your compounds may be eluting too quickly, not allowing for sufficient interaction with the stationary phase. Try decreasing the percentage of the organic solvent in your mobile phase. This will increase the retention times of both Fluazinam and its impurities, which may lead to better separation. Conversely, if the peaks are broad and resolution is poor, a slight increase in the organic solvent percentage might sharpen the peaks and improve separation.

Step 3: Modifying the Mobile Phase pH

For ionizable compounds, the pH of the mobile phase can dramatically alter retention times and selectivity.

  • Question: How does pH affect the separation of Fluazinam and its degradation products like CAPA and DCPA?

  • Answer: Fluazinam itself is not significantly affected by pH in terms of hydrolysis stability at acidic pH. However, its degradation products, CAPA and DCPA, contain carboxylic acid functional groups.[1][2][3] The ionization of these groups is pH-dependent. At a pH above their pKa, they will be ionized (negatively charged) and will have less retention on a reversed-phase column, eluting earlier. At a pH below their pKa, they will be in their neutral form and will be more retained. By carefully adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or acetate buffer), you can manipulate the retention times of these acidic impurities relative to Fluazinam, thereby resolving co-elution.

pH_Effect cluster_0 Low pH (below pKa) cluster_1 High pH (above pKa) cluster_2 Impact on Resolution A Analyte is Neutral B Increased Hydrophobic Interaction with C18 Stationary Phase A->B C Longer Retention Time B->C G Differential Retention Time Shifts D Analyte is Ionized E Decreased Hydrophobic Interaction with C18 Stationary Phase D->E F Shorter Retention Time E->F H Improved Separation of Ionizable Impurities from API G->H

Caption: Logical relationship of mobile phase pH and analyte retention in reversed-phase HPLC.

Step 4: Exploring Alternative Stationary Phases

If modifying the mobile phase does not provide adequate resolution, changing the stationary phase chemistry can offer a different selectivity.

  • Question: I have tried adjusting my mobile phase on a C18 column, but I still have co-elution. What is the next step?

  • Answer: While C18 columns are a good starting point, other stationary phases can provide different types of interactions with your analytes. Consider trying a Phenyl-Hexyl column, which offers pi-pi interactions in addition to hydrophobic interactions. This can be particularly effective for aromatic compounds like Fluazinam and its impurities. Another option is a Polar-RP column, which has a polar-embedded group and can offer different selectivity for polar and non-polar compounds.

Data Presentation: HPLC Method Parameters

The following tables summarize different HPLC methods that have been used for the analysis of Fluazinam. This data can be used as a starting point for method development and troubleshooting.

Table 1: HPLC Methods for Fluazinam Analysis

ParameterMethod 1 (Soil Analysis)Method 2 (LC/MS/MS Water Analysis)
Column C18Phenomenex Synergi Polar-RP
Mobile Phase 70% Acetonitrile, 30% Water, 0.02% Acetic AcidGradient elution with mobile phases containing formic acid
Detector Diode Array Detector (DAD) at 240 nmTandem Mass Spectrometry (MS/MS)
Reference [3]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Fluazinam in Soil

This protocol is based on a published method for the determination of Fluazinam in soil samples.[3]

  • Sample Preparation:

    • Extract a known weight of soil with acetonitrile.

    • Perform a clean-up step using solid-phase extraction (SPE).

  • HPLC System and Conditions:

    • Instrument: HPLC system with a Diode Array Detector.

    • Column: C18, 5 µm particle size.

    • Mobile Phase: 70% Acetonitrile, 30% Water, 0.02% Acetic Acid (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared sample extract into the HPLC system.

    • Identify and quantify Fluazinam based on the retention time and peak area of a certified reference standard.

Protocol 2: General LC/MS/MS Method for Fluazinam and its Metabolites in Water

This protocol is a general guide based on a described LC/MS/MS method.

  • Sample Preparation:

    • To a known volume of water, add 0.2% formic acid in acetonitrile.

    • Shake vigorously to extract the analytes.

    • If necessary, filter the sample to remove particulate matter.

  • LC/MS/MS System and Conditions:

    • Instrument: LC system coupled to a tandem mass spectrometer.

    • Column: Phenomenex Synergi Polar-RP, 4 µm particle size.

    • Mobile Phase A: Water with formic acid.

    • Mobile Phase B: Acetonitrile with formic acid.

    • Gradient: Develop a suitable gradient to separate Fluazinam and its metabolites.

    • Flow Rate: As recommended for the column dimensions.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each analyte.

  • Analysis:

    • Inject the prepared sample extract.

    • Identify and quantify Fluazinam and its metabolites based on their specific retention times and MRM transitions compared to analytical standards.

References

improving peak shape for Fluazinam impurity 1 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Fluazinam and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on improving the peak shape of Fluazinam impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound, chemically known as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, is a potential impurity in the fungicide Fluazinam.[1][2] A poor peak shape (e.g., tailing, fronting, or splitting) for this impurity can negatively impact the accuracy and precision of its quantification, as well as the resolution from the main Fluazinam peak and other impurities. Achieving a symmetrical, sharp peak is crucial for reliable analytical results.

Q2: What are the common causes of poor peak shape for this compound?

Poor peak shape for this compound, a dinitroaniline derivative, can arise from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of the impurity, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the impurity, influencing its interaction with the stationary phase and thus its peak shape.

  • Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to poor peak focusing and band broadening.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to a general deterioration of peak shapes.

Q3: Can you recommend a starting point for an HPLC method for Fluazinam and its impurities?

A common starting point for the analysis of Fluazinam and its impurities is reversed-phase HPLC with UV detection.[1][3] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The detection wavelength is often set around 240 nm.[3][4]

Troubleshooting Guides

This section provides detailed guidance on how to address specific peak shape issues for this compound.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the basic analyte. 2. Use a Modern, High-Purity Column: Employ a column packed with high-purity, base-deactivated silica or a hybrid particle technology to minimize the number of accessible silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
Inappropriate Mobile Phase Buffer 1. Ensure Adequate Buffering: Use a buffer with a pKa close to the desired mobile phase pH and at a sufficient concentration (typically 10-25 mM) to maintain a stable pH. 2. Optimize Buffer Type: Experiment with different buffer systems, such as phosphate or acetate buffers, to find the one that provides the best peak shape.
Metal Contamination Use a Chelating Agent: If metal contamination in the sample or system is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.
Issue 2: Peak Fronting

Peak fronting is often an indication of column overload.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Overload (Mass) 1. Reduce Sample Concentration: Dilute the sample to a lower concentration. 2. Decrease Injection Volume: Inject a smaller volume of the sample onto the column.
Sample Overload (Volume) Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.
Issue 3: Split Peaks

Split peaks can be caused by a variety of issues related to the column or sample introduction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Inlet Frit Blockage 1. Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. 2. Replace the Frit: If flushing does not resolve the issue, the inlet frit may need to be replaced.
Column Bed Void Replace the Column: A void in the column bed is often irreparable, and the column will need to be replaced.
Sample Solvent Incompatibility Match Sample Solvent to Mobile Phase: Ensure the sample solvent is miscible with and has a similar or weaker elution strength than the mobile phase. Consider using a co-injection of a weaker solvent if the sample must be dissolved in a strong solvent.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Fluazinam and Impurity 1

This protocol is based on established methods for Fluazinam analysis and serves as a starting point for method development and optimization.[1][3]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-20 min: 60% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

Data Presentation

The following tables illustrate the expected impact of various chromatographic parameters on the peak shape of this compound, as measured by the tailing factor (Tf). A tailing factor of 1 indicates a perfectly symmetrical peak.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHExpected Tailing Factor (Tf)
7.0> 2.0
5.01.5 - 2.0
3.01.1 - 1.4
2.5< 1.2

Table 2: Comparison of Column Chemistries on Tailing Factor (at pH 3.0)

Column TypeExpected Tailing Factor (Tf)
Traditional C18 (Type A Silica)1.5 - 1.8
High-Purity C18 (Type B Silica)1.1 - 1.3
Phenyl-Hexyl1.0 - 1.2

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_symptoms Identify Symptom cluster_tailing Troubleshooting Tailing cluster_fronting Troubleshooting Fronting cluster_split Troubleshooting Splitting cluster_end Resolution start Poor Peak Shape for This compound symptom What is the primary issue? start->symptom cause_tailing Potential Causes of Tailing symptom->cause_tailing Tailing cause_fronting Potential Causes of Fronting symptom->cause_fronting Fronting cause_split Potential Causes of Splitting symptom->cause_split Splitting solution_ph Lower Mobile Phase pH (2.5-3.5) cause_tailing->solution_ph solution_column Use High-Purity/ Base-Deactivated Column cause_tailing->solution_column solution_additive Add Competing Base (e.g., TEA) cause_tailing->solution_additive end_node Improved Peak Shape solution_ph->end_node solution_column->end_node solution_additive->end_node solution_conc Reduce Sample Concentration cause_fronting->solution_conc solution_vol Decrease Injection Volume cause_fronting->solution_vol solution_conc->end_node solution_vol->end_node solution_frit Reverse/Flush Column or Replace Frit cause_split->solution_frit solution_void Replace Column cause_split->solution_void solution_solvent Match Sample Solvent to Mobile Phase cause_split->solution_solvent solution_frit->end_node solution_void->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for improving the peak shape of this compound.

Logical_Relationship cluster_params Chromatographic Parameters cluster_interactions Analyte-Stationary Phase Interactions cluster_outcome Peak Shape Outcome param_ph Mobile Phase pH interaction_silanol Silanol Interactions param_ph->interaction_silanol influences outcome_good Symmetrical Peak (Good Shape) param_ph->outcome_good optimization leads to param_column Column Chemistry param_column->interaction_silanol determines param_column->outcome_good optimization leads to param_solvent Sample Solvent interaction_hydrophobic Hydrophobic Interactions param_solvent->interaction_hydrophobic affects param_solvent->outcome_good optimization leads to outcome_bad Asymmetrical Peak (Poor Shape) interaction_silanol->outcome_bad leads to interaction_hydrophobic->outcome_good promotes

Caption: Logical relationship between key parameters and peak shape.

References

Technical Support Center: Forced Degradation Studies of Fluazinam and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Fluazinam, with a specific focus on understanding the behavior of Fluazinam impurity 1.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for Fluazinam?

A1: Forced degradation studies are essential to understand the intrinsic stability of Fluazinam.[1][2][3] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2][3] The data gathered is crucial for formulation development, packaging selection, and establishing storage conditions and shelf-life.

Q2: What are the typical stress conditions applied in a forced degradation study of Fluazinam?

A2: Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely degrading the sample.[4]

Q3: What is this compound?

A3: this compound, also referred to as Impurity 5, is identified as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, with the CAS number 169327-87-1.[5][6][7][8][9] It is recognized as a process-related impurity in the manufacturing of Fluazinam.[9]

Q4: Does this compound form during forced degradation studies?

A4: Based on available literature, this compound is primarily considered a process-related impurity.[9] There is limited public information detailing its formation under specific forced degradation conditions. The primary degradation pathway for Fluazinam under hydrolytic stress involves the formation of 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA) and subsequently 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA).

Q5: What analytical techniques are suitable for analyzing Fluazinam and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a commonly used technique for the analysis of Fluazinam and its impurities.[10] Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) can also be employed.[11] For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS are invaluable.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Fluazinam is reported to be stable under acidic conditions (pH 4).[4] Stress conditions may not be harsh enough.Increase the concentration of the stress agent (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.[4] For photostability, ensure a high-intensity light source is used.
Mass balance failure (sum of impurities and remaining API is not close to 100%). Co-elution of the drug substance with a degradation product. Non-chromophoric degradation products are not detected by UV. The response factor of the impurity is significantly different from the API.Use a peak purity analysis tool with a DAD detector to check for co-elution.[1] Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect non-chromophoric compounds. Determine the relative response factors for the major degradants.
An unexpected peak is observed that does not correspond to known degradants. This could be a secondary degradation product, an artifact from the interaction with excipients (if using a drug product), or a previously uncharacterized impurity.Utilize LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peak for structural elucidation.[11]
The concentration of this compound remains unchanged throughout the study. This supports the understanding that it is a process-related impurity and not a degradation product under the applied stress conditions.Document this finding. This information is valuable for demonstrating the stability-indicating nature of the analytical method, as it can differentiate between process-related impurities and degradation products.
Difficulty in separating Fluazinam from its degradants. The chromatographic method is not optimized.Modify the mobile phase composition (organic solvent ratio, pH, buffer concentration).[1] Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Adjust the column temperature.

Quantitative Data Summary

Stress ConditionReagent/ParametersObservation% Degradation of FluazinamFormation of Impurity 1
Acidic Hydrolysis 0.1 M HCl, 80°C, 24hStableNot SignificantNot Reported
Basic Hydrolysis 0.1 M NaOH, RT, 24hUnstableSignificantNot Reported
Neutral Hydrolysis Water, 80°C, 24hUnstable at pH 7 and 9Significant at pH 7 and 9Not Reported
Oxidative 3% H₂O₂, RT, 24hDegradation ExpectedTo be determined experimentallyNot Reported
Thermal 105°C, 48h (Solid State)Generally StableTo be determined experimentallyNot Reported
Photolytic UV light (254 nm), SunlightSusceptible to photolysisTo be determined experimentallyNot Reported

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of Fluazinam.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation API Fluazinam API / Product Solutions Prepare Stock Solutions API->Solutions Impurity_Std Impurity 1 Standard Impurity_Std->Solutions Acid Acid Hydrolysis Solutions->Acid Base Base Hydrolysis Solutions->Base Oxidation Oxidation Solutions->Oxidation Thermal Thermal Solutions->Thermal Photo Photolytic Solutions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization Dilution Dilute to Working Conc. Neutralization->Dilution HPLC HPLC-DAD/MS Analysis Dilution->HPLC Peak_ID Peak Identification & Tracking HPLC->Peak_ID Quantification Quantify Degradants Peak_ID->Quantification Mass_Balance Mass Balance Calculation Quantification->Mass_Balance Pathway Propose Degradation Pathway Mass_Balance->Pathway

Caption: Experimental workflow for forced degradation studies of Fluazinam.

Detailed Experimental Protocols

Acidic Degradation
  • Preparation: Prepare a 1 mg/mL solution of Fluazinam in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application: To 1 mL of the Fluazinam solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Store the solution at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Basic Degradation
  • Preparation: Prepare a 1 mg/mL solution of Fluazinam in a suitable solvent.

  • Stress Application: To 1 mL of the Fluazinam solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Store the solution at room temperature and collect samples at appropriate time points.

  • Sample Preparation: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.

  • Analysis: Analyze by HPLC.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of Fluazinam in a suitable solvent.

  • Stress Application: To 1 mL of the Fluazinam solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, and collect samples at appropriate time points.

  • Sample Preparation: Dilute the samples with the mobile phase to a suitable concentration.

  • Analysis: Analyze by HPLC.

Thermal Degradation (Solid State)
  • Preparation: Place a thin layer of solid Fluazinam powder in a petri dish.

  • Stress Application: Expose the sample to a temperature of 105°C in a calibrated oven for 48 hours.

  • Sample Preparation: At the end of the exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

  • Analysis: Analyze by HPLC.

Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of Fluazinam in a suitable solvent. Place the solution in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Stress Application: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Incubation: Place the control sample alongside the exposed sample.

  • Sample Preparation: At the end of the exposure period, dilute the samples with the mobile phase.

  • Analysis: Analyze both the exposed and control samples by HPLC.

References

Technical Support Center: Stability-Indicating HPLC Method for Fluazinam and Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Fluazinam and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as Fluazinam, without interference from its degradation products, process impurities, or other components in the sample matrix. The method must be able to separate the API from all potential interfering substances, ensuring that the measured API concentration is a true reflection of its stability.

Q2: Why is a stability-indicating method crucial for Fluazinam?

Fluazinam, a fungicide, can degrade under various environmental conditions such as hydrolysis, oxidation, and photolysis.[1][2] A stability-indicating method is essential to:

  • Determine the shelf-life and appropriate storage conditions for Fluazinam formulations.

  • Ensure the quality, efficacy, and safety of the product by monitoring the formation of potentially toxic impurities.

  • Meet regulatory requirements for drug stability testing.

Q3: What are the known degradation products of Fluazinam?

Under hydrolytic conditions (neutral and alkaline pH), Fluazinam is known to degrade into two primary impurities[1][2]:

  • 5-chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)–nicotinic acid (CAPA)

  • 6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid (DCPA) [1][2]

The stability of Fluazinam is significantly lower at pH 9.2 compared to neutral or acidic conditions.[1]

Q4: What are the typical chromatographic conditions for the analysis of Fluazinam?

A common approach for the analysis of Fluazinam and its impurities is reversed-phase HPLC (RP-HPLC) with UV detection. Typical parameters include:

  • Column: A C18 column is frequently used.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., o-phosphoric acid or formic acid in water) and an organic solvent like acetonitrile is common.[1]

  • Detection: UV detection is typically set at a wavelength where Fluazinam and its impurities have significant absorbance.

Troubleshooting Guide for Fluazinam HPLC Analysis

This guide addresses common issues that may be encountered during the HPLC analysis of Fluazinam.

ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure - Blockage in the guard column or column inlet frit.- Precipitation of buffer salts in the system.[1] - Kinked or blocked tubing.[3]- Replace the guard column or filter.- Flush the column with water, followed by an appropriate organic solvent.[1] - Inspect and replace any damaged tubing.[3]
Peak Tailing - Interaction of the analyte with active sites on the column packing material.- Incompatible sample solvent with the mobile phase.- Column overload.- Use a mobile phase with a suitable pH and ionic strength.- Dissolve the sample in the mobile phase whenever possible.[4] - Reduce the injection volume or sample concentration.
Baseline Noise or Drift - Air bubbles in the mobile phase or detector flow cell.[1][3] - Contaminated mobile phase or detector cell.[1][4] - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Flush the system with a strong solvent to remove contaminants.- Replace the detector lamp.
Inconsistent Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction leading to an unstable flow rate.[5]- Prepare the mobile phase carefully and consistently.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning.[5]
Poor Resolution Between Fluazinam and Impurities - Inappropriate mobile phase composition.- Column degradation.- Unsuitable column stationary phase.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Replace the column with a new one of the same type.- Consider a different column chemistry (e.g., phenyl-hexyl).

Experimental Protocols

The following is a representative stability-indicating RP-HPLC method for the determination of Fluazinam and its impurities. This protocol is a synthesis of best practices and available literature.

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Fluazinam reference standard (99.7% purity)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or o-phosphoric acid (analytical grade)

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

3. Preparation of Standard Solutions

  • Stock Standard Solution (Fluazinam): Accurately weigh about 10 mg of Fluazinam reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 100 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity, accuracy, and precision studies.

4. Forced Degradation Studies To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Fluazinam. The goal is to achieve approximately 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux a sample solution in 0.1 M HCl.

  • Base Hydrolysis: Reflux a sample solution in 0.1 M NaOH.

  • Oxidative Degradation: Treat a sample solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose a solid sample to dry heat (e.g., 70°C).

  • Photolytic Degradation: Expose a sample solution to UV light.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase before injection.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for a stability-indicating HPLC method for Fluazinam and its impurities, based on available data and regulatory guidelines.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (n=6)≤ 1.0%

Table 2: Linearity

AnalyteRange (µg/mL)Regression EquationCorrelation Coefficient (r²)
Fluazinam0.1 - 10y = mx + c≥ 0.999
CAPA0.1 - 10y = mx + c≥ 0.999
DCPA0.1 - 10y = mx + c≥ 0.999

Note: The exact range and regression equation should be determined experimentally.

Table 3: Accuracy (% Recovery)

AnalyteSpiked LevelMean Recovery (%)Acceptance Criteria
Fluazinam80%, 100%, 120%98.0 - 102.098.0 - 102.0
CAPALOQ, 100%, 150%90.0 - 110.090.0 - 110.0
DCPALOQ, 100%, 150%90.0 - 110.090.0 - 110.0

Note: Based on EPA guidelines, recoveries for degradation products between 70% and 120% may be acceptable.[6]

Table 4: Precision (% RSD)

ParameterFluazinam (% RSD)CAPA (% RSD)DCPA (% RSD)Acceptance Criteria
Repeatability (n=6)≤ 1.0≤ 5.0≤ 5.0API: ≤ 1.0, Impurities: ≤ 5.0
Intermediate Precision (n=6)≤ 2.0≤ 10.0≤ 10.0API: ≤ 2.0, Impurities: ≤ 10.0

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
FluazinamTo be determined0.10
CAPATo be determined0.10
DCPATo be determined0.10

Note: The LOQ is based on the EPA validated method for these compounds in water.[6]

Visualizations

Stability_Method_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) MD1 Literature Search & Initial Parameter Selection MD2 Column & Mobile Phase Screening MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 FD1 Acid & Base Hydrolysis MD3->FD1 FD2 Oxidation FD3 Thermal & Photolytic Stress MV1 Specificity / Peak Purity FD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 Final Validated Stability-Indicating Method MV5->Final

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Fluazinam_Degradation Fluazinam Fluazinam CAPA CAPA (5-chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)–nicotinic acid) Fluazinam->CAPA Hydrolysis (pH 7 & 9) DCPA DCPA (6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid) CAPA->DCPA Further Hydrolysis

References

Technical Support Center: Optimization of Extraction Methods for Fluazinam and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction methods for Fluazinam and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the extraction and analysis of Fluazinam residues?

A1: The most commonly employed methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). These are typically followed by analysis using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Q2: What are the major degradation products of Fluazinam that I should be aware of during analysis?

A2: Fluazinam is known to hydrolyze, especially under neutral to alkaline pH conditions. The primary degradation pathway involves the hydrolysis of Fluazinam to 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA), which can then further degrade to 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA).[1][2][3]

Q3: Are there significant manufacturing impurities I need to consider?

A3: Yes, technical-grade Fluazinam typically has a purity of 95.0% to 98.5%.[1] Manufacturing impurities can include minor hydrolysis products, dehalogenated or partially reduced pyridinyl derivatives, and trace aromatic amine byproducts.[1] One specific impurity, designated as "Impurity 5" (CAS No. 169327-87-1), is often monitored, and specific analytical methods for its determination are available.[2] The exact impurity profile can vary by manufacturer.[1]

Q4: What is the matrix effect in the context of Fluazinam analysis, and how can I mitigate it?

A4: The matrix effect is the alteration of the ionization of Fluazinam in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, affecting the accuracy of quantification. For Fluazinam, signal enhancement has been observed in some feed matrices. To mitigate matrix effects, it is recommended to use matrix-matched calibration standards for the most accurate results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of Fluazinam.

Low Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction from Matrix - Ensure the sample is thoroughly homogenized before extraction. - For dry samples, add water before adding the extraction solvent to ensure proper partitioning. - Increase the shaking/vortexing time to ensure complete interaction between the sample and the solvent.
Analyte Loss During Cleanup - Select the appropriate dispersive SPE (d-SPE) sorbent. For example, Graphitized Carbon Black (GCB) can cause the loss of planar analytes. - For fatty matrices, consider using C18 as a cleanup sorbent. - Optimize the amount of sorbent used; excessive amounts can lead to analyte loss.
pH-Dependent Degradation - Fluazinam is more stable at an acidic pH.[1] Buffering the extraction solvent (e.g., with acetic acid) can improve recovery.
Issues with High-Fat Matrices - Reduce the initial sample weight. - Incorporate a freezing step after the initial extraction and centrifugation. This will help to precipitate lipids, which can then be removed. - Use a higher proportion of C18 in the d-SPE cleanup phase to retain fats.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Matrix Interference - Improve the cleanup step by using a combination of d-SPE sorbents (e.g., PSA and C18). - Dilute the final extract before injection to reduce the concentration of matrix components.
Analyte Degradation in the GC Inlet - Use a deactivated GC liner or change the liner frequently. - Optimize the injection temperature to minimize thermal degradation.
Mobile Phase Incompatibility (LC) - Ensure the final extract solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Data Presentation

Table 1: Recovery of Fluazinam using QuEChERS in Various Matrices

MatrixExtraction SolventCleanup Sorbent(s)Analytical MethodAverage Recovery (%)Reference
Leaf MustardAcetonitrileNot specifiedUPLC-MS/MS85.2 - 110.8[1]
Root MustardAcetonitrileNot specifiedUPLC-MS/MS88.8 - 93.3[1]
Potato PlantsAcetonitrileNot specifiedGC-ECD85.1 - 99.5[4]
Potato TubersAcetonitrileNot specifiedGC-ECD85.1 - 99.5[4]
SoilAcetonitrileNot specifiedGC-ECD85.1 - 99.5[4]
AppleAcetonitrileNot specifiedGC-ECD94.5 - 102.7[4]
Vegetables (various)AcetonitrileMWCNTs-OHLC-MS/MS81 - 115[4]
Fruits (various)AcetonitrileMWCNTs-OHLC-MS/MS81 - 115[4]

Table 2: Influence of pH on Fluazinam Recovery in Water

pHAverage Recovery (µg/mL)
41.03
70.69
9.20.36
(Data from a study on Fluazinam dissipation in water)[1]

Experimental Protocols

Modified QuEChERS Method for Fruits and Vegetables

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for buffering).

    • Shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for AOAC or EN methods).

    • Shake vigorously for another 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS or GC-ECD analysis. The extract may be filtered through a 0.22 µm filter before injection.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of Fluazinam from water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by deionized water.

  • Sample Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~3) through the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for several minutes.

  • Elution: Elute the retained Fluazinam with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Mandatory Visualization

Fluazinam_Degradation_Pathway Fluazinam Fluazinam CAPA CAPA (5-Chloro-6-(3-chloro-2,6-dinitro-4- trifluoromethylanilino) nicotinic acid) Fluazinam->CAPA Hydrolysis (pH 7 & 9) DCPA DCPA (6-(4-Carboxy-3-chloro-2,6- dinitroanilino)-5-chloronicotinic acid) CAPA->DCPA Further Degradation QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) A 1. Homogenize Sample B 2. Add Acetonitrile (+ Acid) A->B C 3. Add QuEChERS Salts B->C D 4. Shake & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Add to d-SPE Tube (MgSO4 + Sorbent) E->F G 7. Vortex & Centrifuge F->G H 8. Analyze Extract (LC-MS/MS or GC) G->H

References

Technical Support Center: Analysis of Fluazinam and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Fluazinam impurity 1 during chromatographic analysis.

Troubleshooting Guide: Minimizing On-Column Degradation of this compound

On-column degradation of Fluazinam and its impurities can lead to inaccurate quantification, method variability, and the appearance of artifact peaks. This compound, also known as Impurity 5, can be susceptible to degradation under certain analytical conditions. This guide provides a systematic approach to identify and mitigate these issues.

Initial Assessment:

Before modifying your analytical method, it's crucial to confirm that the observed issue is indeed on-column degradation.

  • Symptom: Poor peak shape (tailing or fronting), decreased peak area for this compound, and/or the appearance of new, unidentified peaks in the chromatogram.

  • Verification:

    • Inject a standard solution of this compound at a lower inlet temperature (for GC) or with a milder mobile phase (for HPLC).

    • Compare the peak area and shape to a standard injection under normal conditions. A significant improvement at milder conditions suggests on-column degradation.

Troubleshooting Strategies:

If on-column degradation is suspected, follow these steps to optimize your chromatographic method.

For Gas Chromatography (GC) Analysis:

Problem: Thermal degradation in the injector or column.

Parameter Potential Cause Recommended Solution
Inlet Temperature High inlet temperature can cause thermal breakdown of the analyte.Gradually decrease the inlet temperature in 20°C increments to find the lowest possible temperature that still ensures efficient volatilization of the analyte.
Liner Active sites on the liner (e.g., silanol groups) can catalyze degradation.Use a deactivated liner (e.g., silylated). Consider using a liner with a gentle taper or a wool-free liner to minimize surface interaction.
Injection Mode Splitless injection can increase residence time in the hot inlet.If sensitivity allows, switch to a split injection to reduce the time the analyte spends in the injector. Consider using a programmable temperature vaporizer (PTV) inlet for a "cool on-column" type injection.
Column Temperature High oven temperatures can lead to degradation on the column.Optimize the temperature program to elute the analyte at the lowest possible temperature. A slower ramp rate can sometimes lower the elution temperature.
Column Choice The stationary phase or active sites on the column can cause degradation.Use a highly inert column. Consider a column with a thinner film thickness to allow for elution at lower temperatures.
For High-Performance Liquid Chromatography (HPLC) Analysis:

Problem: Hydrolytic or pH-related degradation in the mobile phase or on the column.

Parameter Potential Cause Recommended Solution
Mobile Phase pH Fluazinam is known to be unstable in neutral to alkaline conditions.[1]Maintain an acidic mobile phase pH. A pH of 4 has been shown to provide good stability for Fluazinam.[1] This can be achieved by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase.[2]
Column Stationary Phase Active silanol groups on the silica backbone can interact with and degrade the analyte.Use an end-capped C18 column or a column with a more inert stationary phase (e.g., polymer-based or hybrid silica).
Column Temperature Elevated column temperatures can accelerate degradation.Analyze at ambient temperature if possible. If elevated temperature is required for separation, use the lowest effective temperature.
Flow Rate Longer residence time on the column can increase the opportunity for degradation.Optimize the flow rate to ensure a reasonable analysis time without excessive backpressure.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also referred to as Impurity 5, is a known process impurity related to the synthesis of Fluazinam.[3] Its chemical name is 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine.

Q2: What are the typical signs of on-column degradation of this compound?

A2: Common indicators include a decrease in the peak area or height of the impurity, poor peak shape (e.g., tailing), and the emergence of unexpected peaks in the chromatogram that are not present in the original sample.

Q3: How can I confirm if the degradation is happening in the GC inlet or on the column?

A3: To differentiate between inlet and in-column degradation, you can perform an experiment where you vary the injection temperature while keeping the column temperature program the same. If the degradation is significantly reduced at lower inlet temperatures, the primary issue is likely in the injector. If changing the inlet temperature has little effect, the degradation is more likely occurring on the column itself.

Q4: Is this compound susceptible to hydrolysis?

Q5: Are there any recommended starting conditions for the analysis of Fluazinam and its impurities?

A5: For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and acidified water (e.g., with 0.1% formic acid) is a good starting point.[2] For GC, a standard non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) with a temperature program that starts at a low temperature and ramps up is recommended. Always start with a low injector temperature and optimize as needed.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of Fluazinam and Impurity 1

This protocol provides a starting point for the analysis of Fluazinam and its impurities using HPLC with UV detection.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis Detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-ECD Method for the Analysis of Fluazinam

This protocol is a general guideline for the analysis of Fluazinam using GC with an Electron Capture Detector (ECD), which is suitable for halogenated compounds.

  • Instrumentation:

    • Gas Chromatograph with an Electron Capture Detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Nitrogen, constant flow
Inlet Temperature 250°C (can be optimized lower)
Injection Mode Splitless
Oven Program 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Detector Temperature 300°C
  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., acetone, hexane).

    • Perform a clean-up step if necessary (e.g., Solid Phase Extraction).

    • Concentrate the extract and reconstitute in a suitable solvent for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Sample Weighing sp2 Dissolution/Extraction sp1->sp2 sp3 Filtration/Clean-up sp2->sp3 ca1 Injection sp3->ca1 ca2 Separation on Column ca1->ca2 ca3 Detection ca2->ca3 dp1 Peak Integration ca3->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: General workflow for the analysis of Fluazinam and its impurities.

troubleshooting_logic cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting start Poor Peak Shape or Low Area for Impurity 1 gc1 Lower Inlet Temperature start->gc1 Using GC hplc1 Use Acidic Mobile Phase (pH < 7) start->hplc1 Using HPLC gc2 Use Deactivated Liner gc1->gc2 gc3 Optimize Oven Program gc2->gc3 end Improved Chromatography gc3->end hplc2 Use End-Capped Column hplc1->hplc2 hplc3 Analyze at Lower Temperature hplc2->hplc3 hplc3->end

Caption: Decision tree for troubleshooting on-column degradation.

References

Technical Support Center: HPLC Analysis of Fluazinam and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting the analysis of Fluazinam and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for Fluazinam impurity analysis?

A reversed-phase C18 column is the most commonly recommended column for the analysis of Fluazinam and its impurities.[1] Specific examples include columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

Q2: What are the typical mobile phase compositions for this analysis?

A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer. One established method uses a gradient elution with Eluent A being a 0.2% (v/v) aqueous solution of triethylamine adjusted to pH 3.0 with o-phosphoric acid, and Eluent B being acetonitrile.[2] Another method utilizes a simpler isocratic mobile phase of 70% acetonitrile and 30% water containing 0.02% acetic acid.[1] The choice between isocratic and gradient elution will depend on the complexity of the impurity profile.

Q3: What is the standard detection wavelength for Fluazinam and its impurities?

The typical UV detection wavelength for Fluazinam and its related compounds is 240 nm.[1][2]

Q4: What are some of the known impurities of Fluazinam?

Several impurities and degradation products of Fluazinam have been identified, including:

  • Impurity 1 : 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

  • Impurity 5 : Structure available but common name not specified in the search results.

  • AMPA : 2-amino-3-chloro-5-(trifluoromethyl)pyridine

  • DAPA : 2,6-dinitro-4-(trifluoromethyl)aniline

  • CAPA : 3-chloro-5-(trifluoromethyl)pyridin-2-amine

  • DCPA : 3-chloro-N-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine

  • HYPA : 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-hydroxy-5-(trifluoromethyl)benzoic acid

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Fluazinam and its impurities.

Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions between basic impurities and residual silanol groups on the column packing.- Inappropriate mobile phase pH.- Lower the mobile phase pH to around 3.0 using an additive like phosphoric or formic acid to protonate the silanol groups.[3]- Use a modern, high-purity, end-capped C18 column to minimize silanol interactions.- Increase the ionic strength of the mobile phase by adjusting the buffer concentration.
Poor Resolution/Co-elution of Impurities - Inadequate separation power of the isocratic mobile phase.- Mobile phase pH not optimal for the separation of ionizable impurities.- Implement a gradient elution program to improve the separation of impurities with different polarities.- Adjust the mobile phase pH to alter the retention times of ionizable impurities. The retention of acidic or basic impurities can be significantly influenced by pH.[4][5][6]- Optimize the organic modifier (acetonitrile) percentage in the mobile phase.
Irreproducible Retention Times - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column equilibration is insufficient.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Ghost Peaks - Contaminants in the mobile phase or from the HPLC system.- Carryover from previous injections.- Use high-purity HPLC-grade solvents and reagents.- Flush the HPLC system and column with a strong solvent to remove contaminants.- Implement a needle wash step in the autosampler method to reduce carryover.
High Backpressure - Blockage in the HPLC system (e.g., column frit, tubing).- Particulate matter from the sample.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column from particulates.- If a blockage is suspected, systematically check components (disconnect column, then injector, etc.) to locate the source of the high pressure.

Experimental Protocols

CIPAC Method for Fluazinam Determination (Adapted for Impurity Profiling)

This protocol is based on the CIPAC method for Fluazinam and can be adapted for the analysis of its impurities.

1. Chromatographic Conditions:

Parameter Specification
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.2% (v/v) Triethylamine in water, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
35
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 240 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 50 mg of Fluazinam reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Further dilute as needed to obtain a suitable concentration for analysis.

  • Sample Solution: Accurately weigh a quantity of the test sample containing approximately 50 mg of Fluazinam into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and response of Fluazinam.

  • Inject the sample solution to analyze for Fluazinam and its impurities.

  • Identify impurities based on their relative retention times to the main Fluazinam peak and by comparing with available impurity standards.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (240 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Experimental workflow for Fluazinam impurity analysis by HPLC.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Start->Resolution Retention Retention Time Drift? Start->Retention CheckpH Adjust Mobile Phase pH (e.g., to pH 3.0) Tailing->CheckpH Yes Tailing->Resolution No CheckColumn Use End-capped Column CheckpH->CheckColumn UseGradient Implement Gradient Elution Resolution->UseGradient Yes Resolution->Retention No OptimizeSolvent Optimize Organic Solvent % UseGradient->OptimizeSolvent CheckTemp Use Column Oven Retention->CheckTemp Yes CheckMobilePhase Ensure Consistent Mobile Phase Prep CheckTemp->CheckMobilePhase

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Navigating Solubility Challenges of Fluazinam Impurity 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fluazinam impurity 1 in analytical solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern in analytical testing?

This compound is a known process-related impurity of the fungicide Fluazinam.[][2][3][4] Its chemical structure is 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine.[5] Like its parent compound, this compound has low aqueous solubility, which can present significant challenges during analytical method development and routine testing.[2][6]

Poor solubility can lead to a variety of issues, including:

  • Inaccurate quantification: Undissolved particles can lead to underestimation of the impurity concentration.

  • Poor chromatography: Insoluble material can cause column clogging, leading to high backpressure and distorted peak shapes.[7]

  • Irreproducible results: Inconsistent dissolution will result in variable analytical data.

Q2: What are the initial recommended solvents for dissolving this compound?

Initial solvent screening should focus on common solvents used in reversed-phase and normal-phase chromatography. The following table summarizes the solubility of Fluazinam in various solvents and can be used as a guide for impurity 1.

SolventTypeSolubility of Fluazinam (g/L at 20°C)Notes
AcetonePolar Aprotic470Good initial choice for creating stock solutions.
DichloromethaneHalogenated330Useful for normal-phase chromatography.
Ethyl AcetateEster624A versatile solvent for many applications.
TolueneAromatic410Can be effective but may have safety concerns.
EthanolPolar Protic150Moderate solubility.
n-HexaneNonpolar12Low solubility, suitable for normal-phase mobile phase.
WaterPolar Protic0.000135 (at pH 7)Very low solubility.[8]

Q3: My analytical standard of this compound is not dissolving completely. What steps can I take?

If you are facing challenges with the complete dissolution of this compound, several techniques can be employed to enhance solubility.[10][11]

  • Sonication: Use an ultrasonic bath to provide energy to break down solute aggregates and facilitate dissolution.

  • Gentle Heating: Warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation of the analyte. It is recommended to perform a stability study if heating is required.

  • Vortexing: Vigorous mixing can help to dissolve the compound more effectively.

  • Co-solvents: Using a mixture of solvents can significantly improve solubility. For example, a small amount of a stronger, miscible solvent like DMSO or DMF can be used to initially dissolve the compound before diluting with the final analytical solvent.

Troubleshooting Guides

Issue: Inconsistent peak areas or peak splitting in HPLC analysis.

This issue is often linked to the poor solubility of the analyte in the mobile phase or the injection solvent.

Troubleshooting Workflow:

start Inconsistent Peak Areas or Peak Splitting Observed check_sample_prep Review Sample Preparation. Is the sample fully dissolved in the vial? start->check_sample_prep re_dissolve Re-prepare sample. Use sonication, gentle heating, or vortexing. check_sample_prep->re_dissolve No check_solvent_strength Is the injection solvent stronger than the mobile phase? check_sample_prep->check_solvent_strength Yes re_dissolve->check_solvent_strength match_solvent Re-dissolve sample in mobile phase or a weaker solvent. check_solvent_strength->match_solvent Yes check_mobile_phase Is precipitation occurring on mixing with mobile phase? check_solvent_strength->check_mobile_phase No end Problem Resolved match_solvent->end adjust_mobile_phase Increase organic content of the initial mobile phase. check_mobile_phase->adjust_mobile_phase Yes investigate_column Consider column issues: - Clogging - Contamination check_mobile_phase->investigate_column No adjust_mobile_phase->end investigate_column->end

Caption: Troubleshooting workflow for inconsistent chromatography.

Issue: High backpressure observed after several injections.

This could be due to the precipitation of the impurity in the HPLC system, leading to a blockage of the column frit or tubing.

Logical Relationship of Factors Causing High Backpressure:

solubility Poor Solubility of This compound precipitation Precipitation in Analytical System solubility->precipitation clogging Clogging of Column Frit or Tubing precipitation->clogging backpressure Increased Backpressure clogging->backpressure

Caption: Cause-and-effect diagram for increased backpressure.

Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution

  • Weigh the required amount of this compound into a suitable volumetric flask.

  • Add a small volume of the chosen solvent (e.g., acetonitrile or methanol) to wet the material.

  • Place the flask in an ultrasonic bath and sonicate for 5-10 minutes.

  • Periodically remove the flask and swirl gently to aid dissolution.

  • Once the solid is fully dissolved, add the remaining solvent to the mark and mix thoroughly.

Protocol 2: Co-Solvent Dissolution for Stock Solutions

  • Weigh the this compound standard into a vial.

  • Add a minimal volume of a strong, water-miscible solvent in which the impurity is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).

  • Gently swirl or vortex until the solid is completely dissolved.

  • Quantitatively transfer the solution to a volumetric flask.

  • Dilute to the final volume with your primary analytical solvent (e.g., acetonitrile or methanol).

  • Ensure the final concentration of the co-solvent is low enough not to interfere with the chromatography.

Protocol 3: Experimental Workflow for Optimal Solvent Selection

This workflow provides a systematic approach to selecting the best solvent for your analysis.

Caption: Workflow for selecting an appropriate analytical solvent.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Fluazinam and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methodologies for the quantification of the fungicide Fluazinam and the identification of its process-related and degradation impurities. The information is intended for researchers, scientists, and professionals in drug development and pesticide analysis.

Fluazinam is a broad-spectrum contact fungicide used to control various fungal diseases in agriculture. The analysis of Fluazinam and its impurities is crucial for ensuring product quality, safety, and for environmental monitoring. The primary impurities and degradation products of Fluazinam include 5-chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)–nicotinic acid (CAPA), 6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid (DCPA), and other metabolites such as AMPA, DAPA, and HYPA.[1][2] Additionally, a specific process-related impurity, referred to as "Impurity 5" (CAS No. 169327-87-1), is of regulatory importance.[3][4]

Comparison of Analytical Methods

The determination of Fluazinam and its impurities is predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Gas Chromatography (GC) with Electron Capture Detection (ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.

Parameter HPLC-DAD GC-ECD LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, sensitive to halogenated compounds.Separation by polarity, detection by mass-to-charge ratio, providing high selectivity and sensitivity.
Primary Application Quantification of Fluazinam in formulations and environmental samples.[5]Residue analysis of Fluazinam in various commodities.[6][7]Trace level quantification of Fluazinam and its metabolites in complex matrices like water, soil, and food.[1][8][9]
Limit of Quantification (LOQ) ~0.1 mg/kg in soil.[5]0.01 ppm in plant commodities.[6]0.01 mg/kg in various matrices, 0.10 µg/L in water for Fluazinam and its metabolites.[1][8][10]
Linearity (Correlation Coefficient) Not explicitly stated in the provided results.Not explicitly stated in the provided results.r = 0.9957-0.9994 for Fluazinam and its metabolites in water.[1]
Recovery 72-95% in sandy soils.[5]82.5% to 99.9% in horticultural crops.[7]85.2%–110.8% in leaf mustard, 88.8%–93.3% in root mustard.[11]
Selectivity Moderate, potential for interference from co-eluting compounds.High for halogenated compounds, but can have matrix interferences.Very high, allows for the differentiation of compounds with similar retention times.[1]
Sample Preparation Acetonitrile extraction followed by Solid-Phase Extraction (SPE) clean-up.[5]Extraction with methanol:acetic acid, followed by liquid-liquid partitioning and Florisil column cleanup.[6]QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used.[8][9]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques cited.

1. HPLC-DAD Method for Fluazinam in Soil [5]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase: 70% Acetonitrile and 30% water (v/v), containing 0.02% acetic acid.

  • Detection: 240 nm.

  • Sample Preparation:

    • Extract soil samples with acetonitrile (ACN).

    • Perform a clean-up step using Solid-Phase Extraction (SPE).

    • Inject the final extract into the HPLC system.

2. GC-ECD Method for Fluazinam in Plant Commodities [6]

  • Instrumentation: Gas Chromatograph with an Electron Capture Detector (ECD).

  • Column: DB-17 capillary column.[7]

  • Sample Preparation:

    • Extract residues with methanol:acetic acid (100:2, v/v).[6]

    • Filter the extract and dilute with 0.2 N HCl.[6]

    • Partition the solution into hexane.[6]

    • Further partition the residues into 0.5 N NaOH.[6]

    • Acidify the aqueous phase and partition the residues back into hexane.[6]

    • Concentrate the hexane fraction and purify using a Florisil column eluted with hexane:ethyl ether (80:20, v/v).[6]

    • Concentrate the eluate to dryness and redissolve in hexane for GC analysis.[6]

3. LC-MS/MS Method for Fluazinam and its Metabolites in Water [1]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with electrospray ionization (ESI).

  • Column: Phenomenex Synergi Polar-RP column (2 x 50 mm, 4 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.2% formic acid.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Sample Preparation:

    • Combine the water sample with 0.2% formic acid in acetonitrile (9:1, v:v).

    • Shake the mixture for 30 seconds.

    • If necessary, filter the sample through a glass fiber filter.

    • Directly analyze the sample by LC-MS/MS.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the analysis of Fluazinam impurities, from sample collection to data analysis.

Fluazinam_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Collection (Soil, Water, Crop) Extraction Extraction (e.g., Acetonitrile, QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., SPE, d-SPE) Extraction->Cleanup HPLC HPLC-DAD Cleanup->HPLC GC GC-ECD Cleanup->GC LCMS LC-MS/MS Cleanup->LCMS Quant Quantification HPLC->Quant GC->Quant LCMS->Quant Ident Impurity Identification LCMS->Ident Report Reporting Quant->Report Ident->Report

Caption: General workflow for the analysis of Fluazinam and its impurities.

This guide highlights that while HPLC-DAD and GC-ECD are suitable for routine analysis of Fluazinam, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and the definitive identification of a wide range of impurities and degradation products in complex matrices. The choice of method will ultimately depend on the specific analytical requirements, including the matrix, the target analytes, and the required limits of detection.

References

A Comparative Analysis of the Bioactivities of Fluazinam and Its Process Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the bioactivity of the broad-spectrum fungicide Fluazinam and its significant process impurity, Fluazinam impurity 1. The information presented herein is intended to support research and development efforts in the fields of agricultural science and drug discovery by offering a clear comparison of the fungicidal efficacy and potential mechanisms of action of these two related compounds.

Introduction

Fluazinam is a well-established fungicide belonging to the diarylamine class of chemicals, widely used to control a variety of fungal pathogens in agriculture.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, disrupting the production of ATP.[1] Additionally, it is known to react with thiols, contributing to its fungicidal activity.[1] During the synthesis of Fluazinam, impurities can arise, one of which is this compound. Understanding the bioactivity of this impurity is crucial for assessing the overall efficacy and toxicological profile of the technical-grade active ingredient.

Quantitative Bioactivity Data

The following table summarizes the available and illustrative quantitative data on the antifungal activity of Fluazinam and this compound against various fungal species. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the fungal growth or spore germination.

Fungal SpeciesFluazinam EC50 (µg/mL)This compound EC50 (µg/mL)Reference
Sclerotinia sclerotiorum (CZ17S)0.0084Not Reported[2]
Sclerotinia sclerotiorum (YZ55S)0.007Not Reported[2]
Sclerotinia sclerotiorum (SA42S)0.0065Not Reported[2]
Fusarium graminearum (Mycelial Growth)0.037 - 0.179Not Reported[3]
Fusarium graminearum (Spore Germination)0.039 - 0.506Not Reported[3]
Fusarium fujikuroi (Mycelial Growth)0.0621 - 0.5446Not Reported[4]
Sphaerotheca fuligineaNot ReportedIllustrative: ~1.5Assumed from[5]
Pyricularia oryzaeNot ReportedIllustrative: ~2.0Assumed from[5]
Rhizoctonia solaniNot ReportedIllustrative: ~2.5Assumed from[5]

Note: The EC50 values for this compound are illustrative and based on the qualitative descriptions of its activity found in the literature.[5] Direct comparative studies providing precise EC50 values for this impurity against these specific fungal strains were not publicly available.

Mechanism of Action: A Comparative Overview

Both Fluazinam and its impurity 1 are believed to exert their antifungal effects through the disruption of mitochondrial function. However, there are potential nuances in their mechanisms.

Fluazinam: The primary mechanism is the uncoupling of oxidative phosphorylation, which leads to a depletion of cellular ATP.[1] It also demonstrates reactivity with thiol groups, which can disrupt essential enzyme functions within the fungal cell.[1]

This compound: Quantitative structure-activity relationship (QSAR) analyses suggest that its mode of action may also involve the uncoupling of oxidative phosphorylation, particularly against Sphaerotheca fuliginea.[5] For other fungi, such as Pyricularia oryzae and Rhizoctonia solani, it is hypothesized that both uncoupling and inhibition of sulfhydryl (SH) groups contribute to its activity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the bioactivity of antifungal compounds like Fluazinam and its impurities.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) and EC50 values of a compound against a specific fungus.

  • Fungal Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Spores or mycelial fragments are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension. The concentration of the inoculum is adjusted to a standard density (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

  • Compound Preparation: The test compounds (Fluazinam and this compound) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at an optimal temperature and humidity for the specific fungal species for a defined period (e.g., 48-72 hours).

  • Data Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to a control group (no compound). The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mitochondrial Respiration Assay

This assay measures the effect of the compounds on the oxygen consumption rate of isolated mitochondria, providing insights into their potential as uncouplers of oxidative phosphorylation.

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver or fungal protoplasts) using differential centrifugation.

  • Oxygen Consumption Measurement: The isolated mitochondria are suspended in a respiration buffer containing a substrate for the electron transport chain (e.g., succinate or pyruvate/malate). The oxygen consumption rate is monitored using a Clark-type oxygen electrode in a sealed chamber.

  • Compound Addition: After establishing a baseline respiration rate, the test compound is added to the chamber, and the change in oxygen consumption is recorded. An uncoupler of oxidative phosphorylation will cause a significant increase in the respiration rate.

  • Data Analysis: The rate of oxygen consumption before and after the addition of the compound is calculated and compared to a known uncoupler (e.g., FCCP) as a positive control.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for Fluazinam's mechanism of action and a typical experimental workflow for antifungal bioactivity screening.

Fluazinam_Mechanism Fluazinam Fluazinam Mitochondrion Fungal Mitochondrion Fluazinam->Mitochondrion Enters H_gradient Proton Gradient (Δp) Fluazinam->H_gradient Dissipates (Uncoupling) Thiol_proteins Thiol-containing Proteins Fluazinam->Thiol_proteins Reacts with ETC Electron Transport Chain (ETC) ATP_synthase ATP Synthase ETC->H_gradient Pumps H+ H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Produces Inactivated_proteins Inactivated Proteins Thiol_proteins->Inactivated_proteins Leads to Antifungal_Screening_Workflow Start Start: Antifungal Bioactivity Screening Culture 1. Fungal Culture Preparation Start->Culture Inoculum 2. Inoculum Standardization Culture->Inoculum Microplate 4. Microplate Assay Setup Inoculum->Microplate Compound_Prep 3. Test Compound Dilution Series (Fluazinam & Impurity 1) Compound_Prep->Microplate Incubation 5. Incubation Microplate->Incubation Readout 6. Growth Measurement (OD) Incubation->Readout Analysis 7. Data Analysis (EC50 Calculation) Readout->Analysis End End: Comparative Bioactivity Report Analysis->End

References

inter-laboratory comparison for Fluazinam impurity 1 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison Guide for the Analysis of Fluazinam Impurity 1

Disclaimer: This guide is based on a hypothetical inter-laboratory comparison study for the analysis of this compound. The data presented is for illustrative purposes to demonstrate the evaluation process and does not represent the results of an actual study. It is assumed that "this compound" refers to the relevant and regulated impurity, 5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine, often designated as "impurity 5" in regulatory documents.[1]

Introduction

Fluazinam is a broad-spectrum fungicide used to control various fungal pathogens in agriculture. During its manufacturing process, impurities can be formed. The presence and quantity of these impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the final product. One of the key relevant impurities is 5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine (referred to here as this compound).[1]

Inter-laboratory comparisons, or proficiency tests (PT), are essential for evaluating and ensuring the analytical competency of laboratories.[2][3] They provide a framework for laboratories to compare their performance against their peers and a reference value, thereby ensuring the reliability and accuracy of their results.[2][4] This guide presents a hypothetical inter-laboratory study designed to assess the proficiency of various laboratories in quantifying this compound in a technical grade active ingredient (TGAI) sample.

Hypothetical Inter-laboratory Comparison Results

In this simulated study, ten laboratories were provided with a homogenized sample of Fluazinam TGAI spiked with a known concentration of Impurity 1. The assigned value for the impurity was 2.50 g/kg . Participants were instructed to analyze the sample in duplicate using the provided experimental protocol. Laboratory performance was evaluated using z-scores, calculated based on the assigned value and a proficiency standard deviation of 0.25 g/kg.

Z-scores are interpreted as follows[5][6]:

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance

  • |z| ≥ 3.0: Unsatisfactory performance

Table 1: Hypothetical Results of Inter-laboratory Comparison for this compound

Laboratory IDReported Mean Concentration (g/kg)Standard Deviation (g/kg)Recovery (%)z-scorePerformance Assessment
Lab 012.450.1198.0-0.20Satisfactory
Lab 022.580.15103.20.32Satisfactory
Lab 032.990.20119.61.96Satisfactory
Lab 042.210.1388.4-1.16Satisfactory
Lab 053.150.25126.02.60Questionable
Lab 062.650.09106.00.60Satisfactory
Lab 071.850.1874.0-2.60Questionable
Lab 082.390.1095.6-0.44Satisfactory
Lab 093.400.31136.03.60Unsatisfactory
Lab 102.510.12100.40.04Satisfactory

Experimental Protocol: Determination of this compound

This protocol is based on the peer-validated method for "impurity 5" as described in FAO specifications for Fluazinam.[1] The method utilizes reversed-phase high-performance liquid chromatography with UV detection.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (Analytical grade)

  • o-phosphoric acid, 85% (Analytical grade)

  • This compound reference standard (certified purity)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system

  • UV-DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Mobile PhaseAcetonitrile and water with 0.1% triethylamine, adjusted to pH 2.5 with o-phosphoric acid (Gradient or Isocratic, to be optimized)
Flow Rate1.0 mL/min
Column Temperature40 °C
DetectionUV at 240 nm
Injection Volume10 µL
Preparation of Solutions
  • Calibration Standard: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a stock solution. Prepare a series of working standards by further diluting the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh an amount of the TGAI sample expected to contain about 1 mg of the impurity into a 100 mL volumetric flask. Add approximately 80 mL of acetonitrile and sonicate for 15 minutes to dissolve. Allow to cool to room temperature and dilute to volume with acetonitrile. Filter an aliquot through a 0.45 µm syringe filter before injection.

Calculation

The content of this compound in the sample is calculated using the following formula:

Content (g/kg) = (A_sample / A_std) × (C_std / C_sample) × P × 1000

Where:

  • A_sample = Peak area of the impurity in the sample solution

  • A_std = Peak area of the impurity in the standard solution

  • C_std = Concentration of the reference standard (mg/mL)

  • C_sample = Concentration of the sample (mg/mL)

  • P = Purity of the reference standard (e.g., 99.5% = 0.995)

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial organization to the final performance evaluation of the participating laboratories.

G prep Sample Preparation & Homogenization homo_test Homogeneity & Stability Testing prep->homo_test Verify dist Sample Distribution homo_test->dist Distribute receipt Receive Sample dist->receipt analysis Perform Analysis (as per protocol) receipt->analysis report Report Results analysis->report collect Collect Data report->collect stats Statistical Analysis (Calculate z-scores) collect->stats eval_report Issue Evaluation Report stats->eval_report labs_feedback labs_feedback eval_report->labs_feedback Feedback to Labs corrective_action corrective_action labs_feedback->corrective_action If necessary

Caption: Workflow of a typical inter-laboratory proficiency testing scheme.

References

comparison of Fluazinam impurity 1 with other known impurities of Fluazinam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fluazinam impurity 1 against other known impurities of the fungicide Fluazinam. The information presented is intended to support research, quality control, and regulatory activities related to Fluazinam. This document summarizes available quantitative data, outlines detailed experimental protocols for impurity analysis, and includes visualizations of key experimental workflows.

Data Presentation: Comparison of Fluazinam and Its Impurities

ParameterFluazinamThis compoundImpurity 5Other Impurities (Process-Related & Degradants)
CAS Number 79622-59-6169327-87-1847547-12-0Various (e.g., CAPA, DCPA)
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄[1]C₁₃H₄Cl₂F₆N₄O₄[1]C₁₆H₂₀F₄N₂O₂Variable
Molecular Weight 465.09 g/mol [1]465.09 g/mol [1]348.34 g/mol Variable
Appearance Light yellow solid[2]Not specifiedNot specifiedVariable
Melting Point 115-117 °C[3]Not availableNot availableVariable
Solubility in Water 1.7 mg/L (at 25°C)[3]Not availableNot availableVariable
Biological Activity Broad-spectrum fungicide; uncoupler of oxidative phosphorylation[4]Antifungal activity against Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani[5]Causes reversible white matter vacuolation in the central nervous system[2][6]Variable
Toxicity (NOAEL) 0.38 mg/kg bw/day (long-term, rat)[2][6]Not available0.02 mg/kg bw/day (long-term, with reference to white matter vacuolation)[2][6]Variable
Regulatory Limits -Not specified≤ 3 g/kg (0.3%) in technical grade Fluazinam (FAO)[2][7]Total impurities typically limited to 1.5-2.0% in technical grade Fluazinam[7]

Experimental Protocols

Accurate determination of Fluazinam and its impurities is critical for quality control and regulatory compliance. The following are detailed methodologies for the analysis of Fluazinam impurities, primarily based on High-Performance Liquid Chromatography (HPLC), a widely accepted technique for this purpose.

Impurity Profiling by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the simultaneous determination of Fluazinam and its non-volatile impurities.

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Software: Chromatography data station for data acquisition and processing.

b. Reagents and Standards:

  • Solvents: Acetonitrile and water (HPLC grade).

  • Mobile Phase Additive: Formic acid or acetic acid (analytical grade).

  • Reference Standards: Certified reference standards for Fluazinam and known impurities (including this compound and Impurity 5).

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically employed. A representative gradient could be:

    • Start with 50% Acetonitrile / 50% Water.

    • Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 10 µL.

d. Sample Preparation:

  • Technical Grade Fluazinam: Accurately weigh about 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Formulations: Prepare a sample solution of a suitable concentration in acetonitrile, potentially requiring an initial extraction step depending on the formulation type.

  • Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection.

e. Analysis and Quantification:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the external standard method based on the peak areas.

Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or for confirmatory identification, GC-MS can be a valuable tool.

a. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. GC Conditions:

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Splitless.

c. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

d. Sample Preparation:

  • Similar to HPLC, with the final solvent being suitable for GC injection (e.g., hexane or ethyl acetate). Derivatization may be necessary for certain impurities.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the analysis and understanding of Fluazinam and its impurities.

Experimental_Workflow_for_Impurity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Sample Weighing dissolution Dissolution in Acetonitrile start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc RP-HPLC Analysis (Primary Method) filtration->hplc Inject gcms GC-MS Analysis (Confirmatory) filtration->gcms Inject identification Impurity Identification (Retention Time/Mass Spectra) hplc->identification gcms->identification quantification Quantification (External Standard) identification->quantification report Final Report quantification->report

Caption: Workflow for the analysis of Fluazinam impurities.

Logical_Relationship_of_Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products fluazinam Fluazinam (Active Ingredient) capa CAPA fluazinam->capa Hydrolysis impurity1 This compound impurity5 Impurity 5 other_process Other Process Impurities dcpa DCPA capa->dcpa Further Degradation synthesis Manufacturing Process synthesis->fluazinam synthesis->impurity1 synthesis->impurity5 synthesis->other_process

Caption: Origin of Fluazinam impurities.

References

Navigating Proficiency Testing for Fluazinam Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals tasked with the precise analysis of Fluazinam and its impurities, ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) serves as a cornerstone of a robust quality assurance program, providing an objective assessment of a laboratory's performance against its peers. However, the specialized nature of impurity analysis for a specific active ingredient like Fluazinam presents a unique challenge: the absence of dedicated, routine PT schemes.

This guide provides a comparative overview of the most relevant PT programs for laboratories conducting Fluazinam impurity analysis. While a direct, one-to-one comparison of schemes for "Fluazinam impurities" is not possible due to their non-existence, this document compares major multi-residue pesticide PT schemes that are the best available alternative. It also details the established analytical methodologies crucial for accurate impurity profiling.

The Landscape of Proficiency Testing for Pesticide Analysis

Major international organizations offer comprehensive PT schemes for pesticide residue analysis across various matrices. These programs are designed to assess a laboratory's ability to identify and quantify a wide range of pesticides, which may include Fluazinam. The primary providers in this space include Fapas®, AOAC International, TestQual, and the European Union Reference Laboratories (EURL).

The table below summarizes the key features of these providers' pesticide residue PT schemes, offering a framework for selecting the most appropriate program for a laboratory's needs.

FeatureFapas®AOAC InternationalTestQualEURL
Program Scope Broad range of multi-residue pesticides in food and environmental matrices. Fluazinam is listed as a potential analyte.Pesticide Residues in Fruits and Vegetables Program, covering a list of common pesticides.Multi-residue pesticides in various food matrices, including fruits, vegetables, and wine.Organizes various PTs, including those for single residue methods (SRM) and multi-residue methods (MRM) in food and feed.
Matrices Offered Fruits, vegetables, cereals, fats and oils, water, soil, and others.Fruits and vegetables.Orange, cucumber, apple, wine, and other food matrices.A wide variety of food and feed matrices, often tailored to specific monitoring programs.
Frequency Multiple rounds per year for different analyte/matrix combinations.Three shipments per year.Multiple rounds per year with a published calendar.Annual or biennial, depending on the specific PT.
Reporting Detailed reports with z-scores, method comparisons, and performance assessment.Confidential reports with z-scores and comparison to peer laboratories.Individual and global reports, with the option for reports by analyte groups.Comprehensive reports detailing the design, results, and evaluation of the PT.
Accreditation ISO/IEC 17043ISO/IEC 17043ISO/IEC 17043Varies, but generally operates under ISO/IEC 17043 guidelines.

Experimental Protocols for Fluazinam and Impurity Analysis

The analysis of Fluazinam and its impurities is well-defined by international standard-setting bodies. The Collaborative International Pesticides Analytical Council (CIPAC) and the Food and Agriculture Organization of the United Nations (FAO) provide detailed methodologies that are considered the benchmark for such analyses.

The primary method for the determination of Fluazinam and its related impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .

CIPAC Method 4727 for Fluazinam Technical Material:

  • Principle: The content of Fluazinam is determined by reversed-phase HPLC using an external standard for calibration.

  • Apparatus:

    • High-performance liquid chromatograph.

    • UV detector set at 240 nm.

    • Octadecylsilane (C18) column.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.

    • Fluazinam reference standard.

  • Procedure:

    • Preparation of Standard Solutions: Accurately weigh a known amount of Fluazinam reference standard and dissolve in acetonitrile to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

    • Preparation of Sample Solution: Accurately weigh a sample of the Fluazinam technical material and dissolve it in acetonitrile.

    • Chromatography: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Compare the peak area of Fluazinam in the sample solution to the peak areas of the standard solutions to determine the concentration.

The analysis of specific impurities follows a similar principle, often using the same chromatographic system but may require the synthesis or purchase of specific impurity reference standards for accurate identification and quantification.

Visualizing the Workflow

Selecting a Proficiency Testing Scheme

The process of selecting a suitable PT scheme for a specialized analysis like Fluazinam impurities requires careful consideration of the available options. The following diagram illustrates a logical workflow for this selection process.

PT_Selection_Workflow start Start: Need for Fluazinam Impurity PT check_dedicated Search for dedicated 'Fluazinam Impurity' PT Scheme start->check_dedicated dedicated_found Participate in Dedicated Scheme check_dedicated->dedicated_found Yes no_dedicated No Dedicated Scheme Found (Current Situation) check_dedicated->no_dedicated No evaluate_general Evaluate General Pesticide Residue PT Schemes (Fapas, AOAC, TestQual, EURL) no_dedicated->evaluate_general check_analyte Does the scheme's analyte list include Fluazinam? evaluate_general->check_analyte check_analyte->evaluate_general No, check another check_matrix Is the matrix relevant to your lab's work? check_analyte->check_matrix Yes check_matrix->evaluate_general No, check another check_accreditation Is the provider ISO 17043 accredited? check_matrix->check_accreditation Yes check_accreditation->evaluate_general No, consider risks select_scheme Select and Participate in the Most Suitable Scheme check_accreditation->select_scheme Yes supplement Supplement with Internal Quality Control using Certified Reference Materials select_scheme->supplement end End: Ongoing Quality Assurance supplement->end

Caption: Workflow for selecting a proficiency testing scheme for Fluazinam analysis.

Experimental Workflow for Fluazinam Analysis

The following diagram outlines the key steps in the experimental workflow for the analysis of Fluazinam using RP-HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Results prep_std Prepare Fluazinam Reference Standard Solutions hplc Inject Solutions into RP-HPLC System with UV Detector (240 nm) prep_std->hplc prep_sample Prepare Sample Solution from Technical Material prep_sample->hplc chromatogram Obtain Chromatograms hplc->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration Generate Calibration Curve from Standard Solutions peak_integration->calibration quantification Quantify Fluazinam & Impurities in Sample peak_integration->quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for the analysis of Fluazinam by RP-HPLC.

Safety Operating Guide

Safe Disposal of Fluazinam Impurity 1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Fluazinam impurity 1. In the absence of specific disposal data for this impurity, the precautionary principle dictates that it should be handled with the same level of caution as its parent compound, Fluazinam. The following procedures are based on the safety data sheet (SDS) information for Fluazinam.

Chemical and Physical Properties

A summary of the known properties of Fluazinam and its impurity is provided below. This information is critical for understanding the potential hazards and for the safe handling and disposal of the material.

PropertyFluazinamThis compound
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄C₁₃H₄Cl₂F₆N₄O₄
Molecular Weight 465.1 g/mol 465.09 g/mol [1][]
Appearance Light yellow solid[3]Solid (assumed)
Purity ≥95%[4]≥95%[]
Known Hazards Harmful if inhaled, causes serious eye damage, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child, very toxic to aquatic life with long lasting effects.[5][6]Antifungal activity.[][7] Other hazards are not specified, but should be assumed to be similar to Fluazinam.

Experimental Protocols: Proper Disposal Procedure

The recommended procedure for the disposal of this compound follows the guidelines for its parent compound, Fluazinam. This involves treating the substance as hazardous waste and ensuring its complete destruction in a controlled environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the material, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.

  • Protective Clothing: A laboratory coat or other protective clothing should be worn.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Avoid mixing with other waste streams unless compatibility is confirmed.

Step 3: Waste Treatment and Disposal

The primary recommended disposal method for Fluazinam is incineration by a licensed disposal company.[6]

  • Option 1: Incineration (Recommended)

    • Offer the surplus and non-recyclable material to a licensed disposal company.[6]

    • The material should be dissolved or mixed with a combustible solvent.

    • The mixture is then to be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[6]

  • Option 2: Alternative Disposal

    • If incineration is not available, consult with local environmental regulations and a licensed waste disposal professional to identify other approved disposal methods.

    • Under no circumstances should this material be disposed of down the drain or in general waste.

Step 4: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.

  • Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Labeled Hazardous Waste Container B->C D Is Incineration by a Licensed Disposal Company Available? C->D E Package and Transfer Waste for Incineration D->E Yes F Consult with EHS and Licensed Waste Disposal Professional for Alternative Approved Methods D->F No G Decontaminate Work Area and Equipment E->G F->G H Dispose of Contaminated Decontamination Materials as Hazardous Waste G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment.

References

Personal protective equipment for handling Fluazinam impurity 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fluazinam Impurity 1 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Given that this compound is a pharmaceutical-related compound of unknown potency, a highly cautious approach is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive hazard data for this compound is not currently available, the precautionary principle dictates treating it as a potentially hazardous substance. The recommendations for the parent compound, Fluazinam, should be considered the minimum requirement. Prolonged or frequently repeated skin contact with Fluazinam may cause allergic reactions in some individuals.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Citation
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]To prevent eye contact with dust or splashes.
Skin Protection Fire/flame resistant and impervious clothing.[2] Handle with chemical-resistant gloves (inspect prior to use).[2][3]To prevent skin contact. The exact glove material should be selected based on the solvent used and breakthrough time.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[2]To prevent inhalation of dust or aerosols, especially in the absence of specific inhalation hazard data.

Operational Plan: Handling Procedures

This section outlines a step-by-step protocol for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don appropriate PPE prep1->prep2 prep3 Prepare work area in a designated fume hood prep2->prep3 handle1 Weigh the required amount of this compound prep3->handle1 handle2 Dissolve in a suitable solvent handle1->handle2 handle3 Perform the experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Collect all waste in a labeled, sealed container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Material Safety Data Sheet (MSDS) for this compound and the parent compound, Fluazinam.

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Handling:

    • Wear the prescribed PPE at all times.

    • Avoid the formation of dust and aerosols.[3]

    • Use a contained system for weighing and transferring the solid material.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[1][4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Seek immediate medical advice.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste, including unused material, contaminated PPE, and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Disposal Method:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Do not dispose of it down the drain or in the regular trash.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disclaimer: This information is provided as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.